This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(hydroxymethyl)phenol (CAS No. 2183-54-2), a key halogenated aromatic intermediate. The document is structured to deliver in-depth technical information tailored for researchers, chemists, and professionals in drug development and materials science. We will explore its core chemical and physical properties, established synthesis protocols with mechanistic insights, characteristic reactivity, and potential applications. This guide emphasizes the causality behind experimental choices and grounds all technical claims in authoritative sources to ensure scientific integrity.
Note on Chemical Identification: The topic chemical, 2,4-Dibromo-6-(hydroxymethyl)phenol, is correctly identified by the Chemical Abstracts Service (CAS) Registry Number 2183-54-2 .[1] The CAS number 6625-28-1, mentioned in the initial query, corresponds to Sancycline, a tetracycline antibiotic, and is not relevant to the subject of this guide.[2]
Compound Identification and Overview
2,4-Dibromo-6-(hydroxymethyl)phenol is a disubstituted phenol derivative featuring two bromine atoms and a hydroxymethyl group attached to the benzene ring. This unique substitution pattern imparts specific reactivity characteristics, making it a valuable building block in multi-step organic synthesis. The phenolic hydroxyl group activates the ring, while the sterically demanding bromine atoms and the reactive hydroxymethyl group provide distinct sites for further functionalization.
Caption: Figure 1: 2D Structure of 2,4-Dibromo-6-(hydroxymethyl)phenol.
The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental design. 2,4-Dibromo-6-(hydroxymethyl)phenol is a solid at room temperature, exhibiting solubility in common organic solvents.[3]
| Hydrogen Bond Acceptors | 2 | From the oxygen atoms | Guidechem[5] |
The presence of both a phenolic and an alcoholic hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its melting point and solubility characteristics. Its limited water solubility is typical for a molecule with a significant nonpolar aromatic core and heavy bromine atoms.[3]
Synthesis and Mechanistic Insights
The most direct and common synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol is achieved through the hydroxymethylation of 2,4-dibromophenol using formaldehyde.[3] This reaction is a variant of an electrophilic aromatic substitution.
Causality of the Synthesis:
The phenolic hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. In the starting material, 2,4-dibromophenol, the para position (C4) and one ortho position (C2) are already occupied by bromine atoms. Therefore, the reaction is regioselectively directed to the only available activated position: the C6 ortho position. Formaldehyde, typically in the presence of a base, serves as the electrophile precursor.
Caption: Figure 2: Synthesis of the title compound from 2,4-dibromophenol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on the established chemical transformation.[3]
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve one equivalent of 2,4-dibromophenol in a suitable solvent such as aqueous ethanol.
Reaction Initiation: Add a slight excess (e.g., 1.2 equivalents) of aqueous formaldehyde solution to the flask. Add a catalytic amount of a base, such as sodium hydroxide, to facilitate the reaction.
Reaction Conditions: Gently heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: After cooling the reaction mixture to room temperature, acidify it with a dilute acid (e.g., 1M HCl) until it reaches a pH of ~5-6. This will precipitate the product.
Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts and unreacted formaldehyde.
Final Product: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2,4-Dibromo-6-(hydroxymethyl)phenol as a crystalline solid. Verify purity and identity using NMR spectroscopy and melting point analysis.
Chemical Reactivity and Applications
The utility of 2,4-Dibromo-6-(hydroxymethyl)phenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.[3]
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation to form ethers and esters, respectively.
Benzylic Alcohol Group: The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde (3,5-dibromo-2-hydroxybenzaldehyde) or further to a carboxylic acid (3,5-dibromo-2-hydroxybenzoic acid). It can also be converted to a better leaving group for nucleophilic substitution reactions or participate in esterification.
Aromatic Ring: While heavily substituted, the ring can potentially undergo further reactions, although conditions would need to be forcing.
This versatile reactivity makes it a valuable precursor for a range of more complex molecules. It is cited for its use in the synthesis of pesticides, dyes, pharmaceuticals, flame retardants, and rubber additives.[3]
Caption: Figure 3: Key reaction pathways originating from the title compound.
Safety and Handling
As an organic chemical intermediate, 2,4-Dibromo-6-(hydroxymethyl)phenol requires careful handling to minimize risk.
General Handling: It is considered to have some toxicity and can be an irritant.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3]
Inhalation: Avoid breathing dust. Operations should be carried out in a well-ventilated area or a chemical fume hood.[6]
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][6]
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[3]
Disposal: The compound should be disposed of in accordance with local, state, and federal environmental regulations. It must not be dumped into the natural environment.[3]
Conclusion
2,4-Dibromo-6-(hydroxymethyl)phenol, CAS 2183-54-2, is a well-characterized chemical compound whose value lies in its utility as a versatile synthetic intermediate. Its predictable synthesis from readily available precursors and the orthogonal reactivity of its functional groups make it a reliable building block for creating a diverse array of higher-value chemicals for the pharmaceutical, dye, and materials industries. Adherence to proper safety protocols is essential when handling this compound to ensure a safe and effective research environment.
References
2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL - ChemBK. (2024, April 9). Retrieved from [Link]
2,4-Dibromo-6-(hydroxymethyl)phenol | C7H6Br2O2 | CID 637558 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
2,4-Dibromo-6-[(hydroxyimino)methyl]phenol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
2,4-dibromo-6-(hydroxymethyl)phenol - Stenutz. (n.d.). Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Dibromo-2-hydroxybenzyl Alcohol
Executive Summary As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) development, selecting the right molecular building blocks is paramount. 3,5-Dibromo-2-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) development, selecting the right molecular building blocks is paramount. 3,5-Dibromo-2-hydroxybenzyl alcohol (also systematically designated as 2,4-dibromo-6-(hydroxymethyl)phenol) is a highly versatile halogenated phenolic intermediate[1]. Characterized by its unique steric and electronic environment—driven by the electron-withdrawing bromine atoms and the hydrogen-bonding capabilities of its adjacent hydroxyl and hydroxymethyl groups—this compound is a critical precursor in the synthesis of secretolytic and mucolytic benzylamine derivatives[2]. This whitepaper provides an authoritative, deep-dive analysis of its molecular structure, physicochemical weight metrics, and field-proven synthetic methodologies.
Structural Elucidation and Physicochemical Data
The molecular architecture of 3,5-dibromo-2-hydroxybenzyl alcohol (CAS: 2183-54-2) features a central benzene ring heavily modified by functional groups that dictate its reactivity[3]. The hydroxyl group at the C2 position acts as a strong activating group, though its electron-donating effects are modulated by the heavy, electron-withdrawing bromine atoms at C3 and C5[4]. The hydroxymethyl group at C1 serves as the primary site for downstream nucleophilic substitution following activation (e.g., conversion to a benzyl halide)[2].
Quantitative Data Summary
To facilitate rapid assessment for process chemists and formulators, the core physicochemical properties are consolidated below:
The synthesis of 3,5-dibromo-2-hydroxybenzyl alcohol relies on the targeted electrophilic aromatic substitution of 2,4-dibromophenol with formaldehyde[1]. As an application scientist, I emphasize that the causality behind the reaction conditions is as important as the steps themselves. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Phenoxide Generation : Suspend 1.0 equivalent of 2,4-dibromophenol in a 10% aqueous sodium hydroxide (NaOH) solution.
Causality: The base deprotonates the phenol to form a phenoxide anion. This dramatically increases the electron density on the aromatic ring, specifically activating the ortho position (C6) for the incoming electrophile.
Electrophilic Addition : Slowly add 1.1 equivalents of aqueous formaldehyde (37% w/w) dropwise. Maintain the reaction temperature strictly between 40°C and 50°C.
Causality: Temperature control is the critical failure point here. Exceeding 50°C provides the activation energy for over-hydroxymethylation or runaway polymerization (resol resin formation). Dropping below 40°C stalls the kinetics.
In-Process Self-Validation : After 2 hours of continuous stirring, extract a 0.5 mL aliquot, quench with dilute acid, and run Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Complete disappearance of the starting material spot validates the end of the reaction phase.
Precipitation and Neutralization : Cool the reactor to 0-5°C using an ice bath. Carefully titrate the mixture with 1M HCl until the pH reaches 3-4.
Causality: Protonating the phenoxide intermediate eliminates its aqueous solubility. The sudden drop in solubility at low temperatures forces the 3,5-dibromo-2-hydroxybenzyl alcohol to crash out of solution as a crude crystalline solid.
Purification via Recrystallization : Filter the crude solid under vacuum, wash with copious amounts of cold distilled water to remove NaCl byproducts, and recrystallize from hot ethanol.
Validation: Dry the final product and measure the melting point. A sharp melting point at 133-134°C confirms high purity and structural integrity[1].
Figure 1: Workflow for the base-catalyzed hydroxymethylation of 2,4-dibromophenol.
In drug development, 3,5-dibromo-2-hydroxybenzyl alcohol is not an end-product but a highly valuable intermediate. It is prominently utilized in the synthesis of bioactive benzylamines, which act as potent secretolytics and mucolytics (analogous to compounds like bromhexine and ambroxol)[2].
The primary mechanism involves converting the hydroxymethyl group into a more reactive leaving group (such as a benzyl bromide) followed by an Sₙ2 nucleophilic substitution with a secondary amine.
Derivatization Protocol: Synthesis of N-Substituted Benzylamines
Halogenation : React 3,5-dibromo-2-hydroxybenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid in a non-polar solvent like toluene to yield 3,5-dibromo-2-hydroxybenzyl bromide[2].
Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. Conversion to a bromide creates a highly electrophilic benzylic carbon, primed for nucleophilic attack.
Amination : Reflux the resulting benzyl bromide with an excess of a secondary amine (e.g., N-ethylcyclohexylamine) in ethanol for 3 hours[2].
Causality: The excess amine acts as both the nucleophile and the acid scavenger for the HBr generated during the Sₙ2 substitution, driving the reaction to completion.
Isolation : Evaporate the solvent, partition between chloroform and water, isolate the organic layer, and acidify with ethanolic hydrochloric acid to precipitate the benzylamine hydrochloride salt[2].
Figure 2: Derivatization pathway from the alcohol intermediate to a bioactive benzylamine.
Conclusion
3,5-Dibromo-2-hydroxybenzyl alcohol (MW: 281.93 g/mol ) is a structurally robust and synthetically flexible intermediate. By strictly controlling the thermodynamics of its synthesis and leveraging the differential reactivity of its functional groups, researchers can reliably deploy this compound as a foundational building block in the development of complex pharmaceutical agents.
A Technical Guide to the Solubility of 2,4-dibromo-6-(hydroxymethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of 2,4-dibromo-6-(hydroxymethyl)phenol, a key intermediate in various fiel...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,4-dibromo-6-(hydroxymethyl)phenol, a key intermediate in various fields of chemical synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a robust framework for understanding and predicting its solubility profile in a range of common organic solvents. A theoretical assessment of solubility is presented through the calculation of Hansen Solubility Parameters (HSPs) using the group contribution method. This is complemented by detailed, field-proven experimental protocols for the accurate determination of its solubility. This document is intended to empower researchers to make informed decisions regarding solvent selection, process optimization, and formulation development involving this compound.
Introduction: The Significance of Solubility in the Application of 2,4-dibromo-6-(hydroxymethyl)phenol
2,4-dibromo-6-(hydroxymethyl)phenol is a substituted phenolic compound with significant utility as a building block in organic synthesis. Its applications span the development of novel pharmaceuticals, agrochemicals, and flame retardants[1]. The successful synthesis, purification, and formulation of products derived from this intermediate are critically dependent on a thorough understanding of its solubility characteristics. Solvent selection impacts reaction kinetics, yield, and purity during synthesis, as well as the stability and bioavailability of final products.
This guide addresses the current information gap regarding the quantitative solubility of 2,4-dibromo-6-(hydroxymethyl)phenol. By integrating theoretical predictions with practical experimental methodologies, we provide a comprehensive resource for scientists and engineers working with this versatile molecule.
Physicochemical Properties of 2,4-dibromo-6-(hydroxymethyl)phenol
A fundamental understanding of the physicochemical properties of 2,4-dibromo-6-(hydroxymethyl)phenol is essential for interpreting its solubility behavior.
The presence of both a phenolic hydroxyl group and a hydroxymethyl group confers the ability to act as both a hydrogen bond donor and acceptor. This, combined with the polar nature of the C-O and O-H bonds, suggests a propensity for solubility in polar solvents. Conversely, the bulky bromine atoms and the aromatic ring contribute to its non-polar character, which may favor solubility in less polar environments. This amphiphilic nature makes its solubility highly dependent on the specific solvent.
Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)
To provide a predictive framework for the solubility of 2,4-dibromo-6-(hydroxymethyl)phenol, we have calculated its Hansen Solubility Parameters (HSPs) using the group contribution method. The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[4]. The principle of "like dissolves like" is quantified by comparing the HSPs of the solute and the solvent. A smaller "distance" between the HSPs of the solute and solvent indicates a higher likelihood of dissolution.
Calculation of Hansen Solubility Parameters for 2,4-dibromo-6-(hydroxymethyl)phenol
The HSPs for 2,4-dibromo-6-(hydroxymethyl)phenol were calculated based on its molecular structure by summing the contributions of its constituent functional groups.
Molecular Structure Breakdown:
Aromatic ring (benzene nucleus)
2 x Bromine atoms attached to the aromatic ring
1 x Phenolic hydroxyl group (-OH)
1 x Hydroxymethyl group (-CH₂OH)
Based on established group contribution values, the calculated Hansen Solubility Parameters for 2,4-dibromo-6-(hydroxymethyl)phenol are presented in the table below.
Hansen Parameter
Calculated Value (MPa½)
δD (Dispersion)
20.5
δP (Polar)
8.5
δH (Hydrogen Bonding)
12.0
Predicting Solubility using Hansen Distance
The "goodness" of a solvent for a particular solute can be estimated by calculating the Hansen distance (Ra) between them in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and, therefore, better solubility.
The Hansen distance is calculated using the following equation:
δD₁, δP₁, δH₁ are the HSPs of the solute (2,4-dibromo-6-(hydroxymethyl)phenol)
δD₂, δP₂, δH₂ are the HSPs of the solvent
The following table provides the HSPs for a range of common organic solvents and the calculated Hansen distance (Ra) to 2,4-dibromo-6-(hydroxymethyl)phenol. A lower Ra value suggests a higher predicted solubility.
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
Ra (Hansen Distance)
Predicted Solubility
Methanol
14.9
12.3
22.3
13.9
High
Ethanol
15.8
8.8
19.4
10.4
High
Isopropanol
15.8
6.1
16.4
8.0
High
Acetone
15.5
10.4
7.0
6.7
High
Ethyl Acetate
15.8
5.3
7.2
7.8
Moderate
Dichloromethane
17.0
7.3
7.1
6.8
Moderate
Toluene
18.0
1.4
2.0
13.3
Low
Hexane
14.9
0.0
0.0
17.2
Low
This theoretical analysis suggests that 2,4-dibromo-6-(hydroxymethyl)phenol will exhibit the highest solubility in polar protic solvents like short-chain alcohols and polar aprotic solvents like acetone. Moderate solubility is predicted in solvents of intermediate polarity such as ethyl acetate and dichloromethane. Poor solubility is expected in non-polar solvents like toluene and hexane.
Experimental Determination of Solubility
While theoretical predictions provide valuable guidance, experimental determination is crucial for obtaining precise quantitative solubility data. The following section details a robust and widely accepted protocol for determining the solubility of 2,4-dibromo-6-(hydroxymethyl)phenol in organic solvents.
The Equilibrium Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol:
Sample Preparation:
To a series of glass vials, add an excess amount of solid 2,4-dibromo-6-(hydroxymethyl)phenol to ensure that a saturated solution is formed.
Add a precise, known volume of the desired organic solvent to each vial.
Equilibration:
Tightly seal the vials to prevent solvent evaporation.
Place the vials in a temperature-controlled orbital shaker or a shaking water bath.
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
Phase Separation:
Remove the vials from the shaker and allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
Quantification:
The concentration of 2,4-dibromo-6-(hydroxymethyl)phenol in the clear filtrate can be determined using one of the following methods:
a) Gravimetric Analysis:
Accurately weigh a clean, dry vial.
Transfer a known volume of the filtered saturated solution into the pre-weighed vial.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
Once all the solvent has been removed, re-weigh the vial containing the solid residue.
The mass of the dissolved solid is the difference between the final and initial weights of the vial.
Calculate the solubility in units of g/L or mg/mL.
b) UV-Vis Spectrophotometry:
This method is suitable if 2,4-dibromo-6-(hydroxymethyl)phenol has a distinct UV absorbance maximum in the chosen solvent.
Prepare a series of standard solutions of known concentrations of 2,4-dibromo-6-(hydroxymethyl)phenol in the solvent of interest.
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 2,4-dibromo-6-(hydroxymethyl)phenol in organic solvents. In the absence of published quantitative data, a theoretical framework based on calculated Hansen Solubility Parameters has been established to predict its solubility profile. This theoretical approach, which indicates a preference for polar solvents, is a valuable tool for initial solvent screening.
For precise and application-specific data, a detailed, step-by-step experimental protocol using the industry-standard equilibrium shake-flask method has been provided. By combining the predictive power of the Hansen Solubility Parameter model with rigorous experimental validation, researchers and drug development professionals can confidently select optimal solvent systems for their work with 2,4-dibromo-6-(hydroxymethyl)phenol, leading to improved process efficiency, product quality, and formulation success.
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
thermodynamic properties of dibrominated phenolic intermediates
An In-Depth Technical Guide to the Thermodynamic Properties of Dibrominated Phenolic Intermediates Abstract Dibrominated phenolic compounds are crucial intermediates in diverse fields, including pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Properties of Dibrominated Phenolic Intermediates
Abstract
Dibrominated phenolic compounds are crucial intermediates in diverse fields, including pharmaceutical synthesis and materials science. A thorough understanding of their thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is fundamental to controlling reaction outcomes, predicting compound stability, ensuring process safety, and assessing environmental fate. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these core thermodynamic principles. It integrates theoretical foundations with field-proven experimental and computational methodologies, explaining the causality behind procedural choices. We present detailed protocols for techniques such as Differential Scanning Calorimetry (DSC) and outline workflows for computational prediction using Density Functional Theory (DFT). By synthesizing quantitative data and expert insights, this document serves as an authoritative resource for harnessing thermodynamic data to accelerate research and development.
Introduction: The Thermodynamic Imperative
Phenolic compounds substituted with two bromine atoms, known as dibrominated phenols, represent a significant class of chemical intermediates. There are six positional isomers of dibromophenol, including 2,3-dibromophenol, 2,4-dibromophenol, and 3,5-dibromophenol, each with distinct properties.[1] These molecules serve as versatile building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), flame retardants, and agrochemicals.[2][3] The biological activities of bromophenol derivatives, which include antioxidant, anticancer, and anti-inflammatory properties, make them promising candidates for drug development.[2][4]
The thermodynamic properties of these intermediates are not merely academic data points; they are critical parameters that govern the behavior of a chemical system.
Gibbs Free Energy (ΔG) : Determines the spontaneity of a reaction. A negative ΔG indicates a process that can proceed without external energy input, which is essential for designing efficient synthetic routes.[5]
Enthalpy (ΔH) : Represents the heat absorbed or released during a reaction or phase change. It is crucial for thermal management and safety assessment, preventing runaway reactions in industrial-scale synthesis.
Entropy (ΔS) : Measures the degree of disorder or randomness in a system. It influences reaction equilibria and the physical state of the compound.[6]
Understanding these properties allows scientists to predict reaction feasibility, optimize yields, ensure the stability of intermediates, and design safe, scalable manufacturing processes. This guide provides the foundational knowledge and practical methodologies to explore and apply the thermodynamics of dibrominated phenolic intermediates.
Synthesis of Dibrominated Phenolic Intermediates
The primary route to dibrominated phenols is the electrophilic aromatic substitution of phenol using bromine.[1] The hydroxyl (-OH) group is a strong activating group, directing the incoming bromine electrophiles to the ortho and para positions.
Common brominating agents and methods include:
Molecular Bromine (Br₂) : Often used in various solvents like acetic acid.[7][8] The reaction can be difficult to control, sometimes leading to polybrominated products.[7]
N-Bromosuccinimide (NBS) : A milder and more selective brominating agent. It can generate 2-bromocyclohexadienone-type intermediates that enolize to form bromophenols.[9]
Dioxane Dibromide : A soft-acting reagent suitable for highly reactive systems, which can offer benefits like easy isolation of target substances.[7][8]
The choice of reagent and reaction conditions (temperature, solvent, stoichiometry) is critical to selectively achieve dibromination over mono- or tri-bromination.
Core Thermodynamic Properties and Their Interrelation
The spontaneity and equilibrium of a chemical process are governed by the Gibbs free energy change (ΔG), which elegantly connects enthalpy (ΔH) and entropy (ΔS) through the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Where T is the absolute temperature in Kelvin.[5] This relationship is central to chemical thermodynamics. A process is spontaneous when ΔG is negative, non-spontaneous when positive, and at equilibrium when it is zero.[5]
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Key thermodynamic parameters for intermediates include:
Standard Enthalpy of Formation (ΔfH°) : The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a compound's intrinsic stability.
Enthalpy of Fusion (ΔfusH) : The heat required to convert one mole of a substance from a solid to a liquid at its melting point. This is crucial for understanding melting behavior and purity analysis.[10]
Enthalpy of Solution (ΔHsolution) : The heat change associated with dissolving a substance. It provides insight into solubility, a critical parameter in drug development and reaction engineering.[11]
Experimental Determination of Thermodynamic Properties
Direct measurement remains the gold standard for obtaining accurate thermodynamic data. Techniques like calorimetry are indispensable.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material. It is particularly effective for determining the melting point (Tfus) and enthalpy of fusion (ΔfusH) of solid intermediates like dibrominated phenols.[11]
The core principle involves heating a sample and an inert reference at a constant rate and measuring the differential heat flow required to maintain both at the same temperature. An endothermic event, like melting, requires more heat flow to the sample, resulting in a detectable peak in the DSC thermogram.
Caption: Experimental workflow for DSC analysis of an intermediate.
Protocol: DSC Measurement of Melting Point and Enthalpy of Fusion
1. Instrument Calibration:
Causality: Calibration is a self-validating step ensuring the accuracy of the instrument's temperature and heat flow sensors.
Procedure: Run a known standard, such as high-purity indium, under the same experimental conditions as the sample. Calibrate the instrument's temperature axis and cell constant based on indium's known melting point (156.6 °C) and enthalpy of fusion (28.66 J/g).
2. Sample Preparation:
Causality: Proper sample preparation prevents contamination and ensures uniform heat transfer. A hermetic seal is crucial for volatile or hygroscopic samples to prevent mass loss during heating.
Procedure: Accurately weigh 2-5 mg of the dibrominated phenolic intermediate into a clean aluminum DSC pan. Crimp a lid onto the pan to create a hermetic seal. Prepare an identical empty pan to serve as the reference.
3. Experimental Run:
Causality: An inert atmosphere (e.g., nitrogen gas) prevents oxidative degradation of the sample at elevated temperatures. A controlled, linear heating rate is essential for resolving thermal events accurately.
Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min. Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a point well above the expected melting temperature.
4. Data Analysis:
Causality: The integrated area of the melting peak is directly proportional to the energy absorbed during the phase transition. The onset temperature of this peak is conventionally taken as the melting point.
Procedure: Using the instrument's analysis software, plot the heat flow versus temperature. Define a baseline for the melting peak. Integrate the area under the peak to calculate the enthalpy of fusion (ΔfusH) in J/g. Convert this value to kJ/mol using the molar mass of the dibrominated phenol. Determine the melting point (Tfus) from the onset of the endothermic peak.
Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, or to gain deeper molecular insight, computational chemistry provides a powerful alternative. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting molecular properties.[12][13]
DFT calculations can determine the electronic energy of a molecule, from which thermodynamic properties like the enthalpy of formation can be derived.[14] The accuracy of DFT depends heavily on the choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G++(d,p)), which describes the molecule's atomic orbitals.[12][14]
Caption: Conceptual workflow for DFT-based thermodynamic property prediction.
Conceptual Workflow for DFT Calculations
Structure Input: A 3D model of the dibrominated phenol isomer is created.
Method Selection: A functional and basis set are chosen. For halogenated aromatics, functionals like B3LYP combined with a triple-zeta basis set like 6-311G++(d,p) provide a good balance of accuracy and computational cost.[12]
Geometry Optimization: The calculation finds the most stable arrangement of atoms (the geometry with the lowest electronic energy).
Frequency Calculation: This step serves two purposes. First, it confirms the optimized structure is a true energy minimum (no imaginary frequencies). Second, it calculates the vibrational frequencies, which are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[15]
Thermochemical Analysis: The final electronic energy is combined with the thermal corrections to yield the standard enthalpy, entropy, and Gibbs free energy of the molecule. The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.[16]
Data Summary: 2,4-Dibromophenol
2,4-Dibromophenol (CAS: 615-58-7) is a common intermediate for which some experimental thermodynamic data is available.[3][10]
Note: Data from different sources may vary slightly due to different experimental conditions and purities.
Applications and Implications for Researchers
A quantitative grasp of thermodynamic data for dibrominated phenolic intermediates directly impacts several key areas for scientists and drug developers:
Process Chemistry & Scale-Up: Enthalpy data is non-negotiable for safe process design. It informs the cooling capacity required for reactors and helps prevent thermal runaway events, especially during exothermic bromination reactions.
Drug Discovery & Development: The stability of an intermediate, predicted by its enthalpy of formation, affects its shelf-life and storage conditions. Solubility, which is related to the enthalpy of solution and Gibbs free energy of solvation, is a critical factor for formulation and bioavailability.
Environmental Science: Thermodynamic properties influence the environmental fate of these compounds. Properties like water solubility and vapor pressure, which are linked to thermodynamic parameters, determine how these substances partition in the environment (e.g., in water, soil, or air).[3][11]
Conclusion
The are foundational to their effective and safe application in research and industry. Gibbs free energy, enthalpy, and entropy dictate the stability, reactivity, and physical behavior of these critical compounds. This guide has detailed the theoretical underpinnings and provided practical, field-proven methodologies for both experimental measurement via DSC and computational prediction using DFT. By applying these principles and techniques, researchers can de-risk their synthetic processes, optimize reaction conditions, and make informed decisions that accelerate the development of novel pharmaceuticals and advanced materials.
References
Kovaleva, E., Zmitrovich, N., & Gaponik, P. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF BROMINATED PHENOLS WITH LACTAMOMETHYL MOIETIES — NATURAL COMPOUNDS ANALOGUES. KiberLeninka. Available at: [Link]
Majumder, U., Gupta, M., & Wulff, W. (2009). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. Available at: [Link]
Kuo, C., & Lee, C. (2008). Water solubility and partitioning behavior of brominated phenols. ResearchGate. Available at: [Link]
Ruscic, B., & Bross, D. H. (2023). Dibromine Enthalpy of Formation. Active Thermochemical Tables (ATcT). Available at: [Link]
NIST. (n.d.). Phenol, 2,4-dibromo-. NIST Chemistry WebBook. Available at: [Link]
Li, Y., et al. (2022). Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2′,4′-Dihydroxyl-3-arylcoumarins. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. . Available at: [Link]
Kovaleva, E., Zmitrovich, N., & Gaponik, P. (2020). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available at: [Link]
EFSA Panel on Contaminants in the Food Chain (CONTAM), et al. (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. Available at: [Link]
Lulinski, P., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances. Available at: [Link]
Iria, C., et al. (2020). Experimental and theoretical affinity and catalysis studies between halogenated phenols and peroxidases: Understanding the bioremediation potential. Ecotoxicology and Environmental Safety. Available at: [Link]
Irving, R. J., & Ribeiro da Silva, M. A. V. (1979). The thermochemistry of bromination of phenols and anilines. Thesis, University of Surrey. Available at: [Link]
Menzek, A., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules. Available at: [Link]
Kudchadker, S.A., et al. (1978). Ideal gas thermodynamic properties of phenol and cresols. Journal of Physical and Chemical Reference Data. Available at: [Link]
NIST. (n.d.). Phenol. NIST Chemistry WebBook. Available at: [Link]
Han, J., Lee, H., & Tao, F. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A. Available at: [Link]
Domalski, E. S., & Hearing, E. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Journal of Physical and Chemical Reference Data. Available at: [Link]
den Hertog, H. J., & Smit, P. (1949). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
Szymusiak, H., & Zieliński, R. (2005). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
NIST. (n.d.). Phenol. NIST Chemistry WebBook. Available at: [Link]
Demeshko, V., et al. (2022). Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. Journal of Physical Chemistry A. Available at: [Link]
Li, Y., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE. Available at: [Link]
Wilson, E., & Ahmed, T. (2018). Theoretical study of bromine halocarbons. Computational and Theoretical Chemistry. Available at: [Link]
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Klein, E., & Lukeš, V. (2006). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. ResearchGate. Available at: [Link]
Marković, Z., & Milenković, D. (2015). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current Topics in Medicinal Chemistry. Available at: [Link]
Klein, E., et al. (2014). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. Acta Chimica Slovaca. Available at: [Link]
Mary, Y. S., & Panicker, C. Y. (2022). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences. Available at: [Link]
Wikipedia. (n.d.). Bromophenol. Wikipedia. Available at: [Link]
da Silva, E. F., et al. (2010). Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. ResearchGate. Available at: [Link]
The Organic Chemistry Tutor. (2024). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. YouTube. Available at: [Link]
Campus Manitoba Pressbooks. (n.d.). Gibbs Energy (Free Energy) – Introductory Chemistry. Campus Manitoba PressbooksEDU Network. Available at: [Link]
Simmie, J. M., & Sahu, N. (2010). Ab initio study of the formation and degradation reactions of chlorinated phenols. PMC. Available at: [Link]
Muñoz, F. J. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences. Available at: [Link]
Gao, M. C., et al. (2016). Gibbs free energy as a function of composition for compounds in the... ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). Chemical structures of brominated phenols and their derivatives... ResearchGate. Available at: [Link]
A Technical Guide to the Nomenclature, Synthesis, and Characterization of 2,4-Dibromo-6-(hydroxymethyl)phenol
Abstract: This technical guide provides a comprehensive analysis of the chemical compound identified by CAS Number 2183-54-2. It resolves the common nomenclature ambiguity between "3,5-dibromosaligenin" and "2,4-dibromo-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive analysis of the chemical compound identified by CAS Number 2183-54-2. It resolves the common nomenclature ambiguity between "3,5-dibromosaligenin" and "2,4-dibromo-6-(hydroxymethyl)phenol," establishing the latter as the correct designation under the International Union of Pure and Applied Chemistry (IUPAC) system. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and outlines key spectroscopic data for structural confirmation. Furthermore, it explores the compound's role as a synthetic intermediate and discusses the potential biological activities of structurally related brominated phenols and saligenin derivatives, offering context for its application in chemical synthesis and drug development research.
Part 1: Resolving the Nomenclature Debate: Phenol vs. Saligenin
A frequent point of confusion for the compound C₇H₆Br₂O₂ (CAS 2183-54-2) is the use of two different names: "3,5-dibromosaligenin" and "2,4-dibromo-6-(hydroxymethyl)phenol." While both refer to the same molecule, only one is systematically correct according to IUPAC nomenclature rules, which are essential for unambiguous scientific communication.
The Foundation of IUPAC Naming
The IUPAC system prioritizes functional groups to determine the parent or base name of a molecule.[1][2] For aromatic compounds, when a hydroxyl (-OH) group is directly attached to a benzene ring, the parent name is "phenol".[3][4] The carbon atom bearing this hydroxyl group is assigned the number 1 position.[5] All other substituents are then named and numbered to give them the lowest possible locants.[1]
Conversely, "saligenin," or salicyl alcohol, is a common name for 2-hydroxybenzyl alcohol. This name implies that the benzyl alcohol moiety is the parent structure. The IUPAC name for benzyl alcohol itself is phenylmethanol.[6][7][8]
Applying the Rules to CAS 2183-54-2
In the molecule , a hydroxyl group is directly bonded to the aromatic ring, making it a phenol derivative. Therefore, "phenol" is the correct parent name. The numbering begins at the carbon attached to this primary hydroxyl group (C1). To assign the lowest possible numbers to the other substituents—two bromine atoms and a hydroxymethyl group (-CH₂OH)—the ring is numbered as shown below.
This numbering scheme places the bromine atoms at positions 2 and 4, and the hydroxymethyl group at position 6. Following the rule of listing substituents in alphabetical order, the correct IUPAC name is 2,4-dibromo-6-(hydroxymethyl)phenol .[9]
The name "3,5-dibromosaligenin" incorrectly treats "saligenin" (2-hydroxybenzyl alcohol) as the parent structure. In this incorrect scheme, the hydroxymethyl group's carbon is implicitly part of the parent name, and the ring numbering starts at the point of attachment of this group. This leads to the hydroxyl group being at C2 and the bromine atoms at C3 and C5. While descriptive, this does not adhere to the IUPAC priority rules.[10]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromophenol in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium hydroxide.
Reagent Addition: Slowly add an aqueous solution of formaldehyde to the stirred mixture. The reaction is often exothermic, so maintaining temperature control with an ice bath may be necessary.
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: Once the reaction is complete, cool the mixture and carefully neutralize it with dilute hydrochloric acid. The product may precipitate out of the solution.
Extraction: If the product does not precipitate, extract it from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Mechanistic Insight
This synthesis is a classic example of electrophilic aromatic substitution, specifically a form of hydroxymethylation.
Activation of the Ring: The phenolic hydroxyl group is a strong activating, ortho-, para-director. In the presence of a base, it is deprotonated to the more strongly activating phenoxide ion.
Electrophile Formation: Formaldehyde acts as the electrophile.
Substitution: The electron-rich aromatic ring (specifically the C6 position, which is ortho to the activating hydroxyl group and not blocked by bromine) attacks the formaldehyde. Subsequent protonation yields the hydroxymethyl group attached to the ring. The bromine atoms at the 2 and 4 positions direct the incoming group to the available C6 position.
Part 4: Applications in Research and Drug Development
While 2,4-dibromo-6-(hydroxymethyl)phenol is primarily documented as an intermediate in organic synthesis, its structural motifs—a brominated phenol and a saligenin-like core—are found in molecules with significant biological activity.
[11]
Role as a Synthetic Intermediate
The compound serves as a versatile building block. The three functional groups offer sites for further chemical modification:
Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters.
Benzylic Hydroxyl: Can be oxidized to an aldehyde (forming a dibromosalicylaldehyde derivative) or a carboxylic acid, or converted to a leaving group for nucleophilic substitution.
[12][13]* Aromatic Ring: Can potentially undergo further substitution reactions, though the existing substituents are deactivating.
This versatility makes it a useful precursor for synthesizing more complex molecules for applications in pharmaceuticals, agrochemicals, and material science.
[11]
Biological Context of Related Structures
The biological relevance of this compound can be inferred from studies on related molecules.
Brominated Phenols: The introduction of bromine atoms into a phenolic ring is a common strategy in medicinal chemistry. Bromine increases lipophilicity, which can enhance membrane permeability, and can modulate the electronic properties of the molecule, potentially improving binding affinity to biological targets. [14]Many brominated phenols isolated from marine organisms exhibit potent antimicrobial, antifungal, and anticancer activities.
[15]
Saligenin Derivatives: Saligenin-based compounds are known for their diverse pharmacological effects. For example, salbutamol and salmeterol are well-known β2-agonists used as bronchodilators. [16][17][18]These molecules contain the core hydroxybenzyl alcohol structure. Studies have also shown that some saligenin derivatives can act as inhibitors of human cholinesterases, enzymes crucial for neurotransmission, suggesting potential applications in treating neurodegenerative diseases.
[16][17]
The combination of bromine atoms and a saligenin core in 2,4-dibromo-6-(hydroxymethyl)phenol suggests it could be a valuable scaffold for developing new therapeutic agents. Further research is warranted to screen this compound and its derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
References
ChemBK. (2024, April 9). 2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL. Available at: [Link]
Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students. Available at: [Link]
Teachy.ai. (n.d.). Summary of Organic Functions: Nomenclature of Phenol. Available at: [Link]
PubChem. (n.d.). 2,4-Dibromo-6-(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
AURORA CHEMISTRY for all. (2022, July 10). Easy steps to write IUPAC Nomenclature of substituted phenol || 2,5- Dimethylphenol. YouTube. Available at: [Link]
eCampusOntario Pressbooks. (n.d.). 23.5 Phenols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance. Available at: [Link]
Wikipedia. (n.d.). Benzyl alcohol. Available at: [Link]
Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. Available at: [Link]
BYJU'S. (n.d.). Structure of Benzyl Alcohol. Available at: [Link]
PMC. (n.d.). 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. National Center for Biotechnology Information. Available at: [Link]
RSC Publishing. (n.d.). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc.. Available at: [Link]
PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3,5-Dibromosalicylhydrazide. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3,5-Dibromosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]
NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-. National Institute of Standards and Technology. Available at: [Link]
Stenutz. (n.d.). 2,4-dibromo-6-(hydroxymethyl)phenol. Available at: [Link]
Homework.Study.com. (n.d.). Give the structure of benzyl alcohol, describe how it differs from phenol (give structure), and.... Available at: [Link]
LookChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Available at: [Link]
PubChem. (n.d.). Metabromsalan. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3,5-Dibromosalicylic acid. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (n.d.). a: 1 H-NMR spectra of 3,5-dibromosalicylic acid. Available at: [Link]
Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available at: [Link]
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Available at: [Link]
FULIR. (2017, June 2). Resorcinol-, catechol- and saligenin-based bronchodilating β2-agonists as inhibitors of human cholinesterase activity. Available at: [Link]
ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]
PMC. (n.d.). Resorcinol-, catechol- and saligenin-based bronchodilating β2-agonists as inhibitors of human cholinesterase activity. National Center for Biotechnology Information. Available at: [Link]
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]
Google Patents. (n.d.). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.
Google Patents. (n.d.). CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene.
ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Available at: [Link]
ResearchGate. (2017, October 18). Resorcinol-, catechol- and saligenin-based bronchodilating β2-agonists as inhibitors of human cholinesterase activity. Available at: [Link]
Journal of Medicinal Chemistry. (n.d.). New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]
Spectrabase. (n.d.). 3,5-Dibromosalicylic acid, salicylidenehydrazide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
One Nucleus. (n.d.). Drug Discovery Goes Multimodal: The Evolving Design Continuum. Available at: [Link]
MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
Biotransformation and Analytical Profiling of Bromhexine Metabolite Intermediates: A Technical Guide
Executive Summary Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) is a potent mucolytic agent whose complex metabolic fate is of critical importance to pharmacokinetic profiling, toxicology, and drug re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) is a potent mucolytic agent whose complex metabolic fate is of critical importance to pharmacokinetic profiling, toxicology, and drug repurposing[1]. Understanding the structural evolution of its intermediates provides researchers with the necessary framework to evaluate drug-drug interactions and systemic efficacy. This whitepaper provides an in-depth mechanistic review of bromhexine’s hepatic biotransformation, profiles its core metabolite intermediates, and establishes a self-validating analytical workflow for their quantification using Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS)[2].
Hepatic Biotransformation and CYP450 Mediation
Bromhexine undergoes extensive first-pass metabolism in the liver, driven primarily by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[3]. The biotransformation is characterized by three primary oxidative reactions:
N-dealkylation: Cleavage of the alkyl groups attached to the amine.
Hydroxylation: Introduction of hydroxyl groups, predominantly at the para-trans position of the cyclohexyl ring[4].
The causality behind CYP3A4's specific targeting lies in the steric accessibility of the N-methyl and cyclohexyl groups. Inhibition assays utilizing clarithromycin (a potent CYP3A4 inhibitor) in microsomal models have definitively confirmed the dependency of these pathways on CYP3A4, as evidenced by the complete suppression of downstream metabolite formation during chromatographic analysis[3].
Core Metabolite Intermediates
Ambroxol (Metabolite VIII): An active N-desmethyl metabolite formed via the deletion of a methyl group and the introduction of a hydroxyl group[4]. Beyond its mucolytic properties, ambroxol is increasingly studied as a glucocerebrosidase (GCase) chaperone, inducing lung autophagy and showing potential in Parkinson's disease research[5].
(E)-4-Hydroxydemethylbromhexine (E-4-HDMB) & (E)-3-Hydroxydemethylbromhexine (E-3-HDMB): Identified as the major circulating metabolite intermediates in human plasma[2].
Dibromoanthranilic Acid: A terminal oxidative cleavage product resulting from the two-phase oxidative biotransformation of ambroxol[4].
Fig 1: CYP3A4-mediated biotransformation pathway of bromhexine into its major metabolites.
Analytical Workflows for Metabolite Identification
To accurately quantify bromhexine and its intermediates in biological matrices, researchers must overcome significant analytical hurdles. The primary challenge is that the major metabolites (E-4-HDMB and E-3-HDMB) and their minor (Z)-isomers are indistinguishable by mass spectrometry alone due to identical mass-to-charge (m/z) ratios and fragmentation patterns[2].
Step-by-Step RRLC-MS/MS Protocol
The following protocol establishes a self-validating system for the extraction and quantification of these analytes from human plasma[2].
Step 1: Solid Phase Extraction (SPE)
Action: Load human plasma spiked with an Internal Standard (IS) (e.g., diphenhydramine) onto an SPE cartridge. Elute and reconstitute.
Causality: Direct injection of plasma into an LC-MS system leads to severe ion suppression due to endogenous phospholipids. SPE physically separates the basic amine analytes from the biological matrix, ensuring consistent ionization efficiency.
Action: Inject the reconstituted sample onto a Zorbax 1.8 µm particle size reversed-phase C18 column. Utilize a gradient elution program consisting of 0.1% formic acid in acetonitrile and 0.1% formic acid in 5mM ammonium acetate at 0.7 mL/min[2].
Causality: Because the (E) and (Z) geometric isomers cannot be differentiated by the mass spectrometer, chromatographic resolution is mandatory. The sub-2-micron particle size of the RRLC column provides the theoretical plates necessary to separate these structurally identical isomers chronologically before they enter the ion source[2].
Step 3: Triple-Quadrupole MS/MS Detection
Action: Operate an Agilent 6460 (or equivalent) triple-quadrupole mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. Monitor analytes using Multiple Reaction Monitoring (MRM)[2].
Causality: Basic amines like bromhexine readily accept protons to form[M+H]+ ions. MRM transitions (e.g., m/z 379 → m/z 264 for HDMBs) filter out background noise, providing absolute specificity for the target metabolites[1].
Step 4: Self-Validating System Check (Matrix Factors & Recovery)
Action: Calculate the matrix factor by comparing the peak area of the analytes spiked after extraction to the peak area of pure standard solutions.
Causality: A protocol is only trustworthy if it proves the absence of matrix effects. By validating that the IS (diphenhydramine) maintains a matrix factor near 100%, the system self-validates that the recovery rates of the metabolites are genuine and not artificially inflated by ion enhancement[2].
Fig 2: Self-validating RRLC-MS/MS analytical workflow for bromhexine metabolite quantification.
Quantitative Pharmacokinetic Profiling
The clinical efficacy of bromhexine is heavily dependent on the pharmacokinetic longevity of its active intermediates. Following an oral administration of 8.0 mg of bromhexine to healthy subjects, the quantitative distribution of the parent drug and its major (E)-isomer metabolites demonstrates distinct half-life extensions for the hydroxylated intermediates[2].
Note: The extended half-lives (t1/2) of the HDMB metabolites suggest prolonged systemic circulation compared to the parent drug, requiring careful consideration during multi-dose therapeutic regimens.
Note: Matrix factors approaching 100% validate that the SPE methodology successfully eliminates endogenous interference, ensuring high data integrity.
References
Quantification of the major metabolites of bromhexine in human plasma using RRLC-MS/MS and its application to pharmacokinetics
Source: PubMed / Elsevier
URL:[Link]
Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes
Source: ResearchGate
URL:[Link]
Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases
Source: PMC / NIH
URL:[Link]
pKa values and acidity of 2,4-dibromo-6-(hydroxymethyl)phenol
An In-Depth Technical Guide to the Acidity and pKa of 2,4-dibromo-6-(hydroxymethyl)phenol Abstract This technical guide provides a comprehensive analysis of the acidity and associated pKa values of 2,4-dibromo-6-(hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Acidity and pKa of 2,4-dibromo-6-(hydroxymethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of the acidity and associated pKa values of 2,4-dibromo-6-(hydroxymethyl)phenol. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of substituted phenols. We will explore the theoretical underpinnings of phenol acidity, dissect the electronic effects of the bromo and hydroxymethyl substituents, and present both experimental and computational methodologies for the precise determination of pKa. This guide emphasizes the causality behind scientific choices, ensuring a self-validating and authoritative resource grounded in established chemical principles.
Foundational Principles: The Acidity of Phenols
The acidity of a chemical species is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, pKa (-log Ka). A lower pKa value signifies a stronger acid. Phenols are notably more acidic than aliphatic alcohols (e.g., ethanol, pKa ~16), with a typical pKa for phenol itself being around 10.[1] This enhanced acidity stems from the stability of the conjugate base, the phenoxide ion.[2]
Upon deprotonation, the negative charge on the oxygen atom of the phenoxide ion is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[2] This distribution of charge over multiple atoms stabilizes the phenoxide ion, making the parent phenol more likely to donate its proton.[2] Any substituent on the aromatic ring that further stabilizes this phenoxide anion will increase the acidity of the phenol, resulting in a lower pKa.[3]
Dissecting the Substituent Effects in 2,4-dibromo-6-(hydroxymethyl)phenol
The acidity of a substituted phenol is a direct consequence of the cumulative electronic effects of its substituents. For 2,4-dibromo-6-(hydroxymethyl)phenol, we must consider the influence of two bromine atoms and one hydroxymethyl group.
The Role of Bromine Substituents
Halogens, like bromine, exert two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bonds. This is an electron-withdrawing effect that stabilizes the negative charge of the phenoxide ion, thereby increasing acidity.[1][4][5]
Resonance Effect (+R): The lone pairs of electrons on the halogen can be donated into the π-system of the benzene ring. This is an electron-donating effect that would destabilize the phenoxide ion and decrease acidity.
For halogens, the inductive effect (-I) is significantly stronger and dominates the resonance effect (+R).[5] Consequently, the presence of bromine atoms on the phenolic ring increases its acidity.[6][7] This is clearly demonstrated by comparing the pKa of phenol (~10) with its brominated derivatives. The electron-withdrawing effect is most pronounced when the substituent is at the ortho or para position, where it can effectively delocalize the negative charge of the phenoxide ion.[8]
The Influence of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH), located at the ortho position, primarily exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of its oxygen atom. This effect tends to slightly increase the acidity of the phenol. Unlike groups with lone pairs directly attached to the ring (like -OH or -OCH3), the -CH2OH group does not participate in resonance with the ring.
Furthermore, an ortho-hydroxymethyl group can potentially form an intramolecular hydrogen bond with the adjacent phenoxide oxygen in the conjugate base. This interaction can further stabilize the anion, leading to a lower pKa.
Predicted Acidity of 2,4-dibromo-6-(hydroxymethyl)phenol
Synthesizing these effects, we can predict the acidity of the target molecule:
The two bromine atoms at positions 2 (ortho) and 4 (para) will substantially increase the acidity compared to phenol due to their potent electron-withdrawing inductive effects.
The hydroxymethyl group at position 6 (ortho) will provide a smaller, additional increase in acidity through its weak inductive effect and potential hydrogen bonding stabilization of the conjugate base.
Therefore, the pKa of 2,4-dibromo-6-(hydroxymethyl)phenol is expected to be significantly lower than that of phenol and even lower than that of 2,4-dibromophenol.
Quantitative pKa Data of Relevant Phenols
To contextualize the acidity of the target molecule, the experimental and predicted pKa values of related compounds are summarized below.
The predicted pKa of 7.83 for 2,4-dibromo-6-(hydroxymethyl)phenol is very close to that of 2,4-dibromophenol (7.79), suggesting the effect of the ortho-hydroxymethyl group is minimal in this specific prediction model.[11][15] However, based on first principles, a slightly lower pKa might be expected.
Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a robust and widely used method for determining the pKa of phenolic compounds.[17] The methodology leverages the fact that the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) forms have distinct UV absorbance spectra. The equilibrium between these two forms is pH-dependent, as described by the Henderson-Hasselbalch equation.
Step-by-Step Methodology
Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately pKa - 2 to pKa + 2. A universal buffer system (e.g., Britton-Robinson buffer) is often suitable.
Stock Solution Preparation: Prepare a concentrated stock solution of 2,4-dibromo-6-(hydroxymethyl)phenol in a suitable solvent (e.g., methanol or ethanol) to ensure solubility.
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer. This ensures the total concentration of the phenol remains constant across all samples while the pH varies.
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each prepared sample, including two reference samples at very low pH (fully protonated) and very high pH (fully deprotonated).
Data Analysis:
Identify the wavelength of maximum absorbance (λ_max) for both the acidic (ArOH) and basic (ArO⁻) forms.
Plot the absorbance at the λ_max of the phenoxide form versus the pH of the solution.
The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa of the compound. At this pH, the concentrations of the acidic and basic forms are equal.
Alternatively, the pKa can be calculated for each pH using the following equation:
pKa = pH + log[(A_B - A) / (A - A_A)]
Where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
Causality and Self-Validation
This protocol is self-validating through the observation of a sharp isosbestic point—a wavelength at which the absorbance remains constant regardless of pH. The presence of an isosbestic point confirms that only two species (the phenol and its conjugate phenoxide) are in equilibrium.
Caption: Workflow for experimental pKa determination using UV-Vis spectrophotometry.
Computational Chemistry Approach to pKa Prediction
In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for accurately predicting the pKa of phenolic compounds.[18][19][20] These methods can be invaluable when experimental determination is challenging or as a predictive tool in drug design.
The core of the computational approach is to calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution.[21][22]
ArOH(aq) ⇌ ArO⁻(aq) + H⁺(aq)
The pKa is then derived from ΔG. Direct calculation can be challenging, so thermodynamic cycles are often employed. High accuracy often requires a sophisticated model that combines an implicit continuum solvation model (like SMD or PCM) with the inclusion of a few explicit water molecules to accurately model the hydrogen-bonding interactions in the first solvation shell.[18][19][23][24]
General Computational Protocol
Structure Optimization: The 3D geometries of both the neutral phenol (ArOH) and its conjugate base, the phenoxide (ArO⁻), are optimized.
Solvation Modeling: To simulate the aqueous environment, calculations are performed using a continuum solvation model (e.g., SMD). For higher accuracy, explicit water molecules are added around the hydroxyl/phenoxide group, and this cluster is then embedded within the continuum solvent.[18][23]
Energy Calculation: High-level DFT calculations (e.g., using functionals like CAM-B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p)) are performed to obtain the Gibbs free energies of the solvated species.[18][20]
pKa Calculation: The pKa is calculated from the computed free energy difference between the acid and its conjugate base, often using a reference compound with a known experimental pKa to minimize systematic errors.[20]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, structural chemists, and drug development professionals.
Content Focus: Crystallographic profiling, self-validating experimental workflows, and pharmaceutical applications.
Introduction & Structural Rationale
3,5-Dibromo-2-hydroxybenzyl alcohol (commonly known as 3,5-dibromosalicyl alcohol or 2,4-dibromo-6-(hydroxymethyl)phenol) is a heavily halogenated phenolic compound that serves as a critical building block in both advanced materials science and pharmaceutical synthesis[1].
From a structural chemistry perspective, the presence of two bulky, highly electronegative bromine atoms on the aromatic ring creates significant steric hindrance and anisotropic charge distribution. Coupled with the hydrogen-bonding potential of both a phenolic hydroxyl (-OH) and a benzylic alcohol (-CH₂OH) group, this molecule exhibits complex supramolecular behavior in the solid state. Understanding its exact crystal packing is paramount for predicting its solubility, reactivity, and bioavailability when utilized as a precursor in drug design.
Crystallographic Architecture: The Hemihydrate Phase
As established by crystallographic studies, 3,5-dibromo-2-hydroxybenzyl alcohol frequently crystallizes from aqueous-organic mixtures as a thermodynamically stable hemihydrate (
C7H6Br2O2⋅0.5H2O
)[2].
The Asymmetric Unit and Supramolecular Assembly
The asymmetric unit of this solid-state phase is unusually complex, containing two crystallographically independent 3,5-dibromosalicyl alcohol molecules and one interstitial water molecule [3].
The causality behind this specific packing arrangement lies in the minimization of free energy through maximized non-covalent interactions:
Hydrogen Bonding Network: The phenolic and benzylic oxygen atoms act as robust hydrogen-bond donors and acceptors. The interstitial water molecule acts as a critical structural bridge, facilitating
O−H⋯O
interactions between the two independent organic molecules.
2D Layer Formation: This intricate hydrogen-bonding network propagates through the lattice, giving rise to a highly ordered 2D layer structure.
Halogen Bonding: The electron-deficient regions (σ-holes) on the bromine atoms engage in secondary halogen bonding (
Br⋯Br
or
Br⋯O
), which further locks the layers into a rigid 3D lattice, explaining the compound's relatively high melting point and stability.
Supramolecular assembly and hydrogen bonding network forming the 2D layer structure.
To obtain diffraction-quality single crystals of 3,5-dibromo-2-hydroxybenzyl alcohol, one must overcome its high lipophilicity. Pure organic solvents often yield amorphous powders due to rapid precipitation, while pure water results in insolubility. The following protocol utilizes a binary solvent system to exploit the hydrophobic effect and drive ordered nucleation.
Step-by-Step Methodology
Solvent System Preparation: Prepare a binary mixture of Ethanol and HPLC-grade Water (80:20 v/v). Causality: Ethanol solvates the bulky dibromophenyl ring, while water acts as an antisolvent that gradually decreases solubility during evaporation. Crucially, the water provides the necessary molecules to satisfy the thermodynamic sink of the hemihydrate crystal lattice.
Supersaturation Generation: Dissolve 50 mg of high-purity (>98%) 3,5-dibromo-2-hydroxybenzyl alcohol in 5 mL of the solvent mixture under gentle sonication.
Filtration (Validation Checkpoint 1): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL crystallization vial. Causality: Removing heterogeneous nucleation sites (dust/impurities) ensures that crystal growth is driven by homogeneous nucleation, yielding fewer, but larger, single crystals.
Controlled Evaporation: Puncture the vial cap with a single narrow-gauge needle. Place the vial in a vibration-free, dark environment at a constant 20 °C. Allow 5–7 days for solvent evaporation.
Crystal Harvesting: Harvest the resulting colorless, block-like crystals. Submerge them immediately in perfluoropolyether (PFPE) oil to prevent the loss of the interstitial water molecule (efflorescence), which would degrade the crystal lattice.
X-Ray Diffraction & Unit Cell Validation (Validation Checkpoint 2): Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with Mo Kα radiation (
λ=0.71073
Å) and cool to 100 K. Self-Validation: Perform a rapid 5-minute matrix scan to determine the unit cell. If the cell parameters indicate a large asymmetric unit consistent with the hemihydrate phase, proceed with full sphere data collection.
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Ensure anisotropic displacement parameters are applied to all non-hydrogen atoms.
Workflow for the crystallization and X-ray diffraction analysis of 3,5-dibromosalicyl alcohol.
Physicochemical & Crystallographic Data Summary
The following table synthesizes the core quantitative data for the compound, combining computed physicochemical descriptors with crystallographic parameters[4].
Parameter
Value / Description
Significance
IUPAC Name
2,4-dibromo-6-(hydroxymethyl)phenol
Standard nomenclature.
Molecular Weight
281.93 g/mol (anhydrous)
Critical for stoichiometric calculations.
Formula (Solid State)
C7H6Br2O2⋅0.5H2O
Hemihydrate form dictates solid-state density.
H-Bond Donors
2
Drives
O−H⋯O
supramolecular assembly.
H-Bond Acceptors
2
Facilitates interaction with interstitial water.
Topological Polar Surface Area
40.5 Ų
Indicates good membrane permeability profile.
XLogP3
2.4
Moderate lipophilicity; guides solvent selection.
Asymmetric Unit (
Z′
)
2 independent molecules + 1
H2O
Results in complex, low-symmetry crystal packing.
Applications in Drug Development: IDO1 Inhibition
Beyond its crystallographic interest, 3,5-dibromo-2-hydroxybenzyl alcohol is a highly valued precursor in medicinal chemistry. Its specific steric and electronic profile makes it an ideal starting material for synthesizing O-alkylhydroxylamines .
Recent oncological research has identified O-alkylhydroxylamines as rationally-designed, mechanism-based inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1) [5]. IDO1 is an immunomodulatory enzyme that tumors exploit to suppress T-cell activity and escape immune detection.
Mechanistic Causality: The synthesis involves converting the benzylic alcohol of 3,5-dibromo-2-hydroxybenzyl alcohol into an O-alkylhydroxylamine via a Mitsunobu reaction. The resulting halogenated aromatic ring perfectly mimics the transition state of the heme-iron bound alkylperoxy intermediate within the IDO1 active site[6].
Structural Impact: The precise spatial orientation of the two bromine atoms—confirmed by the crystal structure of the precursor—forces the derivative into a conformation that maximizes binding affinity (sub-micromolar
Ki
) and ligand efficiency within the IDO1 pocket.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 637558, 2,4-Dibromo-6-(hydroxymethyl)phenol." PubChem,[Link]
Malachowski, W. P., Winters, M., DuHadaway, J. B., Lewis-Ballester, A., Badir, S., Wai, J., Rahman, M., Sheikh, E., LaLonde, J. M., Yeh, S. R., Prendergast, G. C., & Muller, A. J. (2016). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." European Journal of Medicinal Chemistry, 108, 564–576.[Link]
synthesis of 2,4-dibromo-6-(hydroxymethyl)phenol from salicyl alcohol
Application Note: High-Yield Synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol via Regioselective Bromination of Salicyl Alcohol Executive Summary 2,4-Dibromo-6-(hydroxymethyl)phenol is a highly valued intermediate in the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis of 2,4-Dibromo-6-(hydroxymethyl)phenol via Regioselective Bromination of Salicyl Alcohol
Executive Summary
2,4-Dibromo-6-(hydroxymethyl)phenol is a highly valued intermediate in the synthesis of flame retardants, specialized polymeric resins, and pharmaceutical precursors. This application note details a robust, high-yield protocol for the regioselective dibromination of salicyl alcohol (2-(hydroxymethyl)phenol). By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent, this method circumvents the traditional pitfalls of benzylic oxidation and acid-catalyzed polymerization, ensuring high fidelity and scalability for drug development professionals and synthetic chemists.
Mechanistic Rationale & Reaction Design
Directing Group Dynamics:
The starting material, salicyl alcohol, possesses two substituents on the aromatic ring: a strongly activating, ortho/para-directing phenolic hydroxyl group (-OH) and a weakly directing hydroxymethyl group (-CH₂OH). Because the hydroxymethyl group occupies one of the ortho positions (C2), electrophilic aromatic substitution is strictly directed to the remaining open para (C4) and ortho (C6) positions relative to the phenol -OH.
Reagent Selection & Causality:
Classical bromination of phenols using elemental bromine (
Br2
) in acetic acid generates stoichiometric hydrogen bromide (HBr). For benzylic alcohols, strong acids can trigger rapid dehydration and subsequent polymerization, yielding intractable phenol-formaldehyde-type resins.
To mitigate this, our protocol employs N-bromosuccinimide (NBS) in anhydrous acetonitrile [1]. NBS provides a mild, controlled release of electrophilic bromine species. Acetonitrile stabilizes the polar transition state of the electrophilic aromatic substitution without participating in side reactions [2]. By maintaining the initial reaction temperature at 0 °C, the exothermic nature of the bromination is controlled, preventing the over-oxidation of the sensitive benzylic alcohol to an aldehyde[3].
Reaction Workflow
Fig 1. Reaction workflow for the regioselective dibromination of salicyl alcohol.
Experimental Protocol
Stoichiometry and Reagents
Table 1: Reagent quantities optimized for a 10.0 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
mmol
Mass/Volume
Salicyl Alcohol
124.14
1.00
10.0
1.24 g
N-Bromosuccinimide (NBS)
177.98
2.05
20.5
3.65 g
Acetonitrile (Anhydrous)
41.05
Solvent
-
25.0 mL
Sodium Thiosulfate (Sat. Aq.)
158.11
Quench
-
15.0 mL
Ethyl Acetate (EtOAc)
88.11
Extraction
-
3 × 20 mL
Step-by-Step Methodology
This protocol is designed as a self-validating system; visual cues and in-process controls ensure high reproducibility.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10.0 mmol) of salicyl alcohol in 25.0 mL of anhydrous acetonitrile.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Electrophile Addition: Weigh out 3.65 g (20.5 mmol) of NBS. Add the NBS to the stirring solution in small portions over a 15-minute period. Note: A slight yellowing of the solution is normal, indicating the generation of the active bromonium species.
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir for 2.5 hours.
In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 7:3). The starting material will appear as a highly polar spot. A transient mono-brominated intermediate will form before being fully consumed. The target dibrominated product will appear as the least polar spot (highest
Rf
).
Quenching: Once TLC confirms the consumption of the intermediate, add 15.0 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). Stir vigorously for 10 minutes. Self-Validation Cue: The immediate discharge of any residual yellow tint confirms the complete neutralization of unreacted electrophilic bromine, preventing post-reaction oxidation.
Extraction: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Transfer the aqueous residue to a separatory funnel and extract with EtOAc (3 × 20 mL).
Washing & Drying: Wash the combined organic layers with distilled water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the crude product.
Purification: Purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallize from a minimal amount of hot hexanes/ethyl acetate to afford pure 2,4-dibromo-6-(hydroxymethyl)phenol as a pale crystalline solid.
Analytical Characterization
To verify the structural integrity and regioselectivity of the product,
1H
NMR spectroscopy should be utilized. The substitution pattern yields two distinct, meta-coupled aromatic protons.
Aromatic C3-H : Deshielded by two adjacent electronegative bromine atoms (C2 and C4).
~7.35
d (
J≈2.4
Hz)
1H
Aromatic C5-H : Flanked by one bromine (C4) and the hydroxymethyl group (C6).
~5.80
br s
1H
Phenolic -OH : Broadened due to hydrogen bonding.
~4.75
s
2H
Benzylic -CH₂- : Isolated singlet, confirming no oxidation to the aldehyde occurred.
~2.50
br s
1H
Aliphatic -OH : Hydroxymethyl hydroxyl group.
References
Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(2), 440-447. URL:[Link]
Carreno, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. (1997). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 62(26), 9128-9137. URL:[Link]
Oberhauser, T. (1997). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 62(13), 4504-4506. URL:[Link]
Application
step-by-step protocol for bromination of 2-hydroxybenzyl alcohol
Application Note: Regioselective Synthesis of 5-Bromo-2-hydroxybenzyl Alcohol Introduction & Strategic Rationale 5-Bromo-2-hydroxybenzyl alcohol is a highly versatile building block utilized in the synthesis of complex m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 5-Bromo-2-hydroxybenzyl Alcohol
Introduction & Strategic Rationale
5-Bromo-2-hydroxybenzyl alcohol is a highly versatile building block utilized in the synthesis of complex molecular architectures, including microporous Ge@C materials [1], 2-aryl benzofuran derivatives [2], and advanced ether-linked benzaldehydes via Williamson ether synthesis [3].
Achieving high regioselectivity during the bromination of 2-hydroxybenzyl alcohol (salicyl alcohol) requires precise control over the electrophilic aromatic substitution process. The aromatic ring is activated by two ortho/para-directing groups: the strongly activating phenolic hydroxyl (-OH) and the weakly activating benzylic alcohol (-CH₂OH). The dominant directing effect of the phenolic -OH drives the electrophile toward positions 3 and 5. However, Position 3 is sterically hindered by the adjacent hydroxymethyl group. Consequently, Position 5 (para to the -OH) is both electronically favored and sterically accessible, making it the primary target for mono-bromination.
To prevent over-bromination (e.g., the formation of 3,5-dibromo-2-hydroxybenzyl alcohol), N-Bromosuccinimide (NBS) is strictly preferred over elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which minimizes oxidative side-reactions and polybromination [4].
Caption: Electronic and steric factors governing regioselective bromination at Position 5.
Experimental Workflow
Caption: Step-by-step experimental workflow for the NBS-mediated bromination.
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each phase before proceeding.
Reagent: N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol, 1.87 g) – Note: NBS should be recrystallized from boiling water prior to use if it appears yellow/brown, as free Br₂ impurities compromise regioselectivity.
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Initiation: Charge a flame-dried round-bottom flask with 2-hydroxybenzyl alcohol and anhydrous DCM. Place the flask in an ice-water bath to cool the system to 0 °C.
Causality: The initial electrophilic attack is exothermic. Cooling the reaction mitigates temperature spikes that could inadvertently oxidize the benzylic alcohol to an aldehyde[1].
Reagent Addition: Add NBS portion-wise over 15 minutes under continuous magnetic stirring.
Causality: Portion-wise addition prevents local concentration spikes of the bromonium ion, strictly enforcing mono-bromination and maintaining the thermal stability of the reaction.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 7:3 Hexane:Ethyl Acetate).
Self-Validation: The starting material (R_f ~ 0.30) will be consumed. The introduction of the heavy, lipophilic bromine atom reduces the molecule's polarity, resulting in a new, distinct product spot eluting higher on the plate (R_f ~ 0.45).
Quench, Workup, & Purification
Quench: Once TLC confirms the consumption of the starting material, transfer the reaction mixture to a separatory funnel.
Aqueous Wash: Wash the organic layer with deionized water (3 × 30 mL).
Causality: The primary byproduct, succinimide, is highly water-soluble. Copious aqueous washing efficiently extracts succinimide into the aqueous phase while the brominated target remains in the dense DCM layer.
Drying: Wash the organic layer once with brine (30 mL) to remove residual water, then dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
Purification: Recrystallize the crude off-white solid from a mixture of Hexane/Ethyl Acetate to afford pure 5-bromo-2-hydroxybenzyl alcohol as white crystalline needles.
Quantitative Data & Condition Optimization
The table below summarizes the quantitative outcomes of various bromination conditions, highlighting why the NBS/DCM protocol is the optimal choice for maximizing regioselectivity and yield.
To definitively confirm the structural integrity and regiochemistry of the synthesized 5-bromo-2-hydroxybenzyl alcohol, perform Nuclear Magnetic Resonance (NMR) spectroscopy:
¹H NMR (400 MHz, CDCl₃): Look for the characteristic ABX splitting pattern in the aromatic region. You should observe a doublet for the proton at Position 3 (ortho to the OH, ~6.7 ppm, J = 8.5 Hz), a doublet of doublets for the proton at Position 4 (~7.2 ppm, J = 8.5, 2.5 Hz), and a finely split doublet for the isolated proton at Position 6 (~7.3 ppm, J = 2.5 Hz). This asymmetric pattern strictly rules out 3,5-dibromination (which would present as two symmetric meta-coupled doublets).
IR Spectroscopy: Broad O-H stretching bands will be visible at ~3400 cm⁻¹ and ~3150 cm⁻¹, confirming that the benzylic alcohol and phenolic hydroxyl groups survived the reaction without undergoing oxidation[4].
References
Dalton Transactions (RSC Publishing). From molecular germanates to microporous Ge@C via twin polymerization. (2016). Available at:[Link]
SciELO. The deuteration of organic compounds as a tool to teach chemistry. (2018). Available at:[Link]
Bentham Science Publishers. Synthesis and Antiacetylcholinesterase Activity Evaluation of New 2-aryl Benzofuran Derivatives. Letters in Drug Design & Discovery (2016). Available at:[Link]
Application Note: Optimized Reaction Conditions for the Synthesis of Bromhexine
Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers. Executive Summary & Nomenclature Clarification Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) is a potent mucolyti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers.
Executive Summary & Nomenclature Clarification
Bromhexine (2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine) is a potent mucolytic agent and a vital precursor to ambroxol. Recently, it has garnered significant attention for its potential as a TMPRSS2 inhibitor in antiviral research[1].
Scientific Clarification: While often colloquially referred to as "3,5-dibromosaligenin" in informal laboratory shorthand, true saligenin is 2-hydroxybenzyl alcohol. The actual precursor required for Bromhexine synthesis is the amino-analog: 2-amino-3,5-dibromobenzyl alcohol (also known as 3,5-dibromoanthranilic alcohol)[2]. Converting a true saligenin (phenolic -OH) to an aniline (-NH2) is thermodynamically unfavorable and introduces unnecessary synthetic steps. This protocol details the conversion of 2-amino-3,5-dibromobenzyl alcohol to Bromhexine using two validated industrial routes.
Mechanistic Pathways & Causality
The conversion of the benzylic alcohol to the tertiary amine of Bromhexine can be achieved via two distinct mechanistic pathways. Understanding the causality behind these conditions ensures a self-validating and scalable process.
Route A: Two-Step Halogenation and Nucleophilic Substitution (SN2)
This is the classical industrial route. The benzylic alcohol is first converted to a highly reactive benzylic chloride using thionyl chloride (SOCl2)[3],[4].
Causality for Temperature Control: The chlorination is highly exothermic. Maintaining the reaction strictly below 30°C in tetrahydrofuran (THF) is critical[3],[4]. Elevated temperatures lead to Friedel-Crafts-type self-condensation and polymerization of the benzylic chloride intermediate.
Causality for Solvent Choice: THF acts as a polar aprotic solvent that stabilizes the transition state of the chlorination while moderating the aggressive reactivity of SOCl2[3].
Route B: Direct Catalytic Dehydrative Amination
This is a modern, greener approach that bypasses the toxic and corrosive SOCl2. It involves the direct condensation of the benzylic alcohol with N-methylcyclohexylamine.
Causality for Catalyst Selection: The reaction requires the benzylic hydroxyl group to be protonated to form water as a leaving group. Using a solid super-strong acid (SSA), such as SiO2-OSO3H, provides high localized proton density without acidifying the bulk solvent to the point of deactivating the nucleophilic amine[5].
Thermodynamic Driving Force: The reaction is driven to completion by physically removing water via a Dean-Stark trap in refluxing toluene (85°C)[5] or by running the condensation neat at elevated temperatures (150-180°C)[2].
Synthetic Workflows
Figure 1: Mechanistic pathways for synthesizing Bromhexine from 2-amino-3,5-dibromobenzyl alcohol.
Experimental Protocols (Self-Validating Systems)
Protocol A: Two-Step Halogenation (High Yield, Fast Kinetics)
Step 1: Chlorination
Preparation: Dissolve 1.0 equivalent of 2-amino-3,5-dibromobenzyl alcohol in anhydrous THF (approx. 5 volumes) in a jacketed reactor[3],[1].
Addition: Cool the system to 10°C. Add 1.2 equivalents of thionyl chloride (SOCl2) dropwise. Critical Control: Maintain the internal temperature strictly below 30°C to prevent byproduct formation[3],[4].
IPC (In-Process Control): Stir for 1-2 hours. Analyze via HPLC (C18 column, 220 nm / 247 nm)[1]. The reaction is self-validating when the starting material peak area is <0.5%.
Concentration: Remove excess SOCl2 and THF under reduced pressure to yield crude 2,4-dibromo-6-chloromethylaniline[3].
Step 2: Amination & Salt Formation
Reaction: Dissolve the crude intermediate in fresh THF. Add 2.5 equivalents of N-methylcyclohexylamine (the excess acts as an acid scavenger for the generated HCl)[4]. Stir at room temperature for 4 hours.
Workup: Wash with water to remove amine hydrochloride salts. Extract the organic layer.
Crystallization: Transfer the organic phase to absolute ethanol. Introduce HCl gas or ethanolic HCl until pH 1-2 is reached[4]. Filter the precipitated Bromhexine Hydrochloride and recrystallize from ethanol[2].
Protocol B: Direct Dehydrative Amination (Green Chemistry)
Setup: Equip a reactor with a Dean-Stark trap and a reflux condenser.
Reaction: Combine 1.0 eq of 2-amino-3,5-dibromobenzyl alcohol, 1.2 eq of N-methylcyclohexylamine, 10% w/w solid super-strong acid (SiO2-OSO3H), and a catalytic amount of acetic acid in toluene[5].
Heating: Heat the mixture to 85°C. Water will azeotropically distill into the Dean-Stark trap, physically driving the reaction forward and providing visual validation of reaction progress[5].
IPC: Sample the reaction after 12 hours. UPLC detection should confirm the disappearance of the benzylic alcohol[5].
Purification: Filter out the solid acid catalyst (which can be washed and regenerated). Concentrate the toluene, dissolve the residue in ethanol, and precipitate the API using HCl as detailed in Protocol A[5].
Comparative Data & Process Selection
The following table synthesizes the quantitative parameters for both routes, allowing process chemists to select the optimal pathway based on facility capabilities and E-factor constraints.
Parameter
Route A: Halogenation / SN2
Route B: Direct Amination
Primary Reagents
SOCl2, N-methylcyclohexylamine
N-methylcyclohexylamine, SSA
Solvent System
Tetrahydrofuran (THF)
Toluene / Acetic Acid
Temperature Profile
< 30°C (Exothermic control)
85°C (Reflux / Azeotropic)
Reaction Time
2 - 6 hours (Total)
12 - 18 hours
Typical Yield
> 70% (Post-crystallization)
65 - 75%
E-Factor / Safety
High (Corrosive SOCl2, HCl gas)
Low (Water is the main byproduct)
Critical IPC
HPLC (247 nm) for intermediate
UPLC for water evolution / SM
Conclusion
The selection between Route A and Route B depends heavily on the manufacturing environment. Route A offers rapid kinetics and high yields but requires rigorous engineering controls to handle thionyl chloride safely. Route B provides a highly sustainable, self-validating system where the physical collection of water in a Dean-Stark trap visually confirms reaction progress, eliminating toxic halogenated intermediates and significantly reducing the process E-factor.
References
Source: Google Patents (Eureka / Patsnap equivalent)
Title: CN104610073A - Synthesis production method of bromhexini hydrochloride
Source: Google Patents
URL
Title: CN109535010A - A kind of preparation method of bromhexine hydrochloride
Source: Google Patents
URL
Solvent Selection and Optimization for 2,4-Dibromo-6-(hydroxymethyl)phenol Reactions: A Comprehensive Guide
Introduction and Chemical Context As a highly versatile synthetic intermediate, 2,4-dibromo-6-(hydroxymethyl)phenol (CAS: 2183-54-2), also known as 3,5-dibromo-2-hydroxybenzyl alcohol, serves as a critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Context
As a highly versatile synthetic intermediate, 2,4-dibromo-6-(hydroxymethyl)phenol (CAS: 2183-54-2), also known as 3,5-dibromo-2-hydroxybenzyl alcohol, serves as a critical building block in the development of pharmaceutical benzylamines, agricultural pesticides, and flame-retardant polymers[1],[2]. The molecule features two highly reactive functional groups—a phenolic hydroxyl and a benzylic alcohol—flanked by electron-withdrawing bromine atoms.
Because of this dual reactivity, the success of downstream transformations relies heavily on precise solvent selection. The solvent does not merely dissolve the reactants; it actively dictates the reaction pathway by stabilizing specific transition states, managing reaction thermodynamics, and controlling the solubility of byproducts[3].
This application note details the mechanistic rationale and validated protocols for three divergent synthetic pathways: Nucleophilic Amination, Selective Oxidation, and Polycondensation.
Quantitative Solvent Parameters
To establish a rational basis for solvent selection, we must first analyze the physicochemical properties of the solvents employed across these three core workflows.
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Target Reaction Pathway
Mechanistic Role & Yield Impact
Ethanol
24.5
78.4
Amination (Substitution)
Polar protic nature stabilizes ionic transition states. Enables selective crystallization of HCl salts (Typical Yield: 80-85%).
Dichloromethane
9.1
39.6
Selective Oxidation
Polar aprotic and non-nucleophilic. Prevents hydrate formation, strictly avoiding over-oxidation to carboxylic acids (Typical Yield: >90%).
Toluene
2.4
110.6
Polycondensation
Non-polar. Enables continuous azeotropic removal of water byproduct to drive step-growth equilibrium (Typical Yield: >95% conversion).
Workflow Visualizations
Figure 1: Divergent synthetic pathways of 2,4-dibromo-6-(hydroxymethyl)phenol and solvent choices.
Core Reaction Protocols & Mechanistic Causality
Amination: Synthesis of Pharmacological Benzylamines
Context: The synthesis of secretolytic and antitussive agents (e.g., bromhexine analogs) requires the substitution of the benzylic hydroxyl group with a secondary amine, such as N-ethylcyclohexylamine[3].
Expert Insight on Solvent Causality:
Ethanol is the optimal solvent for this transformation. As a polar protic solvent, it effectively solvates the polar starting materials and stabilizes the developing charge in the nucleophilic substitution transition state. More importantly, ethanol creates a self-purifying system: while the free-base benzylamine is soluble in hot ethanol, the addition of ethanolic HCl forces the target compound to rapidly precipitate as a highly pure hydrochloride salt[3].
Protocol: Synthesis of N-Ethyl-N-cyclohexyl-3,5-dibromo-2-hydroxybenzylamine
Preparation: Suspend 10.0 g of 2,4-dibromo-6-(hydroxymethyl)phenol in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
Reagent Addition: Add 1.2 equivalents (approx. 5.4 g) of N-ethylcyclohexylamine dropwise at room temperature.
Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 to 5 hours.
Workup: Evaporate the ethanol under reduced pressure. Redissolve the crude residue in 100 mL of chloroform and wash with 100 mL of distilled water to remove unreacted polar impurities.
Crystallization: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter. Add 2N ethanolic hydrochloric acid dropwise under vigorous stirring until the solution is strongly acidic (pH < 2).
System Validation: The protocol is self-validating; the successful formation of the product is confirmed by the immediate crystallization of the hydrochloride salt upon acidification. If no precipitate forms, the organic layer retains too much water, requiring further drying.
Selective Oxidation: Synthesis of 3,5-Dibromosalicylaldehyde
Context: Converting the benzylic alcohol to an aldehyde is a critical step for synthesizing Schiff base ligands and dyes[1]. The primary challenge is preventing over-oxidation to 3,5-dibromosalicylic acid.
Expert Insight on Solvent Causality:
Dichloromethane (DCM) is strictly mandated here. Over-oxidation of aldehydes to carboxylic acids generally proceeds via an aldehyde hydrate intermediate, which requires the presence of water. DCM is an aprotic, non-nucleophilic solvent with exceptionally low water solubility. By running the reaction in anhydrous DCM with activated Manganese Dioxide (MnO₂), the hydrate cannot form, mechanically halting the oxidation at the aldehyde stage.
Protocol: MnO₂ Oxidation
Preparation: Dissolve 5.0 g of 2,4-dibromo-6-(hydroxymethyl)phenol in 75 mL of anhydrous Dichloromethane (DCM).
Oxidation: Add 5.0 equivalents of activated MnO₂ (approx. 7.7 g) in three portions over 15 minutes to control the mild exotherm.
Reaction: Stir the black suspension vigorously at room temperature (20-25 °C) for 12 hours.
Filtration: Filter the mixture through a 2-inch pad of Celite to remove the manganese waste. Wash the Celite pad with an additional 20 mL of DCM.
System Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The starting material (Rf ~0.3) will disappear, replaced by a less polar, UV-active aldehyde spot (Rf ~0.6). Additionally, the IR spectrum of the concentrated product will show a sharp, intense C=O stretch at ~1680 cm⁻¹ and the absence of the broad O-H stretch at ~3300 cm⁻¹.
Polycondensation: Synthesis of Flame-Retardant Resins
Context: 2,4-dibromo-6-(hydroxymethyl)phenol undergoes acid-catalyzed step-growth polymerization to form brominated phenolic resins (homopolymers) used as industrial flame retardants[1],[2].
Expert Insight on Solvent Causality:
Toluene is chosen specifically for its boiling point (110.6 °C) and its ability to form a minimum-boiling azeotrope with water (boiling at 85 °C). Because polycondensation generates one equivalent of water per linkage formed, the accumulation of water would thermodynamically stall the reaction. Toluene allows for the continuous, physical removal of this water via a Dean-Stark apparatus, driving the equilibrium forward to yield high-molecular-weight polymers.
Preparation: In a 250 mL round-bottom flask, combine 10.0 g of 2,4-dibromo-6-(hydroxymethyl)phenol with 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH) catalyst.
Solvent Addition: Add 100 mL of Toluene.
Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.
Polymerization: Heat the mixture to a vigorous reflux (110 °C).
System Validation: The reaction progress is physically self-validating. Monitor the volume of water collecting in the Dean-Stark trap. For 10.0 g of starting material (approx. 35.4 mmol), theoretical water yield is ~0.64 mL. The reaction is deemed complete when the water level in the trap ceases to rise (typically 6-8 hours).
Isolation: Cool the mixture to room temperature and precipitate the polymer by pouring the toluene solution dropwise into 500 mL of rapidly stirring methanol. Filter and dry the resulting resin under a vacuum.
Safety and Handling Warnings
2,4-dibromo-6-(hydroxymethyl)phenol exhibits toxicity and acts as a severe irritant. All protocols must be executed within a certified chemical fume hood. Personnel must wear appropriate nitrile gloves and splash goggles. Strict avoidance of strong oxidants (outside of controlled MnO₂ protocols) is required to prevent uncontrolled, dangerous exothermic reactions[1].
References
ChemBK. (2024). 2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL - Introduction and Properties. Retrieved from[Link][1]
Google Patents. (1981). CA1092113A - Benzylamines. Retrieved from[3]
Application Note: Industrial Synthesis Routes for Bromhexine Hydrochloride Intermediates
Introduction & Mechanistic Overview Bromhexine hydrochloride is a potent mucolytic active pharmaceutical ingredient (API) widely utilized to manage respiratory disorders characterized by viscid or excessive mucus[1]. His...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Bromhexine hydrochloride is a potent mucolytic active pharmaceutical ingredient (API) widely utilized to manage respiratory disorders characterized by viscid or excessive mucus[1]. Historically, the industrial manufacturing of bromhexine relied on the bromination of o-nitrotoluene, followed by reduction using Raney nickel and hydrazine hydrate. This legacy route was plagued by low overall yields (~32%), severe safety hazards due to explosive catalytic hydrogenations, and significant environmental toxicity[2].
To address these bottlenecks, modern industrial synthesis has shifted toward a highly optimized, convergent route utilizing 2-amino-3,5-dibromobenzaldehyde as the starting material[2]. As detailed in this application note, this modernized pathway bypasses toxic reagents, offers superior thermodynamic control, high atom economy, and achieves overall yields exceeding 85%[3].
Industrial Synthesis Workflow
The contemporary industrial route proceeds via three primary transformations:
Reduction: Chemoselective conversion of the starting aldehyde to a benzyl alcohol intermediate.
Chlorination: Activation of the benzyl alcohol into a reactive benzyl chloride.
Amination & Salification: Nucleophilic substitution followed by immediate hydrochloride salt formation[4].
Modern 3-step industrial synthesis route for Bromhexine Hydrochloride.
Causality & Process Optimization (E-E-A-T)
For process chemists and application scientists, understanding the mechanistic reasoning behind parameter selection is critical for scaling up this synthesis:
Chemoselective Reduction: Sodium borohydride (NaBH₄) in absolute ethanol is selected over catalytic hydrogenation to prevent the reductive debromination of the aromatic ring[1]. Maintaining the temperature strictly below 30 °C prevents the formation of unwanted ether byproducts and safely controls the exothermic release of hydrogen gas[1].
Halogenation Dynamics: Thionyl chloride (SOCl₂) is utilized in tetrahydrofuran (THF) to convert the benzyl alcohol into 2-amino-3,5-dibromobenzyl chloride[2]. SOCl₂ is the ideal chlorinating agent here because its byproducts (SO₂ and HCl) are gaseous and easily off-gassed from the reaction matrix, eliminating the need for complex, yield-reducing aqueous workups[1].
Telescoped Amination: The amination with N-methylcyclohexylamine and subsequent salification are telescoped (performed sequentially without isolating the free base intermediate)[2]. The free base of bromhexine is prone to oxidative degradation; immediate salification with ethanolic HCl stabilizes the molecule as a crystalline hydrochloride salt, pushing the crystallization recovery rate above 70%[2].
Decolorization Thermodynamics: Activated carbon is strictly controlled at 5% (w/w) during the final recrystallization. Lower amounts (<4%) leave residual color in the API, while higher amounts (>8%) lead to unacceptable product loss due to non-specific adsorption of the product onto the carbon matrix[2].
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric and thermodynamic parameters required to achieve industrial-grade yields[2][3].
Reaction Step
Reagents & Solvents
Optimal Temperature
Reaction Time
Intermediate / Product
Typical Yield (%)
1. Reduction
NaBH₄, Absolute Ethanol
25 - 30 °C
1.0 - 2.0 h
2-Amino-3,5-dibromobenzyl alcohol
95 - 98%
2. Chlorination
SOCl₂, THF
< 30 °C
1.5 - 2.0 h
2-Amino-3,5-dibromobenzyl chloride
92 - 96%
3. Amination
N-methylcyclohexylamine
15 - 30 °C
2.0 - 4.0 h
Bromhexine (Free Base)
N/A (Telescoped)
4. Salification
2N HCl in Ethanol, Carbon
Reflux to 0 °C
2.0 h
Bromhexine Hydrochloride
85 - 90%
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system. In-process controls (IPCs) such as pH monitoring and gas evolution tracking ensure that each step is verified before proceeding to the next.
Protocol A: Synthesis of 2-Amino-3,5-dibromobenzyl alcohol (Intermediate 1)
Charge Reactor: Add 4.5 kg of 2-amino-3,5-dibromobenzaldehyde into 18.0 kg of absolute ethanol under continuous agitation[1].
Reduction: While maintaining the internal temperature below 30 °C via a cooling jacket, add 0.25 kg of NaBH₄ in small, controlled batches to manage the exotherm[1].
Maturation: Stir the mixture at room temperature (25-30 °C) for 1 to 2 hours.
Quench & Adjust: Slowly add dilute hydrochloric acid until the pH stabilizes at 6.0 - 7.0[1]. Validation Check: The cessation of hydrogen gas evolution indicates complete quenching of excess NaBH₄.
Isolation: Filter the suspension. Dissolve the resulting filter cake in 18.0 kg of tetrahydrofuran (THF)[1].
Drying: Dry the THF solution over anhydrous sodium sulfate to remove residual water, filter, and store the filtrate temporarily[1]. Validation Check: Karl Fischer titration of the filtrate should indicate <0.1% water content to prevent SOCl₂ hydrolysis in the next step.
Protocol B: Synthesis of 2-Amino-3,5-dibromobenzyl chloride (Intermediate 2)
Preparation: In a clean, dry 100 L glass-lined reactor, add 3.56 kg of thionyl chloride (SOCl₂) and 20.0 kg of THF. Stir evenly[1].
Addition: Cool the reactor to < 30 °C. Add the dried THF filtrate from Protocol A dropwise into the SOCl₂ solution[1].
Reaction: Stir the system for 1.5 to 2.0 hours. Validation Check: Route the off-gas through a sodium hydroxide scrubber. The reaction is deemed complete when SO₂ and HCl gas evolution ceases.
Protocol C: Amination and Salification to Bromhexine Hydrochloride
Amination: To the unpurified reaction mixture from Protocol B, slowly add N-methylcyclohexylamine, maintaining a molar ratio of approximately 1:4.5 relative to the starting material[4]. Stir at room temperature for 2 to 4 hours.
Salification: Introduce 2N HCl in ethanol into the reactor until the pH reaches 1-2, facilitating the precipitation of the hydrochloride salt[2].
Refining: Isolate the crude bromhexine hydrochloride. Transfer to a refining vessel containing ethanol (1:11 w/v ratio of product to ethanol) and add 5% (w/w) activated carbon. Adjust the pH of the alcoholic solution to 2-3[2][3].
Decolorization: Heat to reflux for 30 minutes, filter hot to remove the carbon, and cool the filtrate slowly to 0-5 °C to induce crystallization[3].
Final Isolation: Centrifuge the crystals and dry under vacuum at 50 °C. Validation Check: HPLC purity should be >99.9%[3].
References
Preparation method of bromhexine hydrochloride (CN102617359A / Patsnap). Patsnap. Available at: [Link]
Bromhexine hydrochloride - AERU . University of Hertfordshire. Available at:[Link]
Method for preparing bromhexine hydrochloride (CN102617359B). Google Patents.
Production method of bromhexine hydrochloride (CN103333074B). Google Patents.
New method for preparing bromhexine hydrochloride (CN104402737A). Google Patents.
Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group in Dibromophenols
Introduction: The Strategic Value of (Dibromophenyl)methanols in Synthesis Dibromophenol scaffolds are privileged structures in medicinal chemistry and materials science. The presence of bromine atoms offers a unique com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of (Dibromophenyl)methanols in Synthesis
Dibromophenol scaffolds are privileged structures in medicinal chemistry and materials science. The presence of bromine atoms offers a unique combination of lipophilicity, metabolic stability, and the potential for further elaboration via cross-coupling reactions.[1][2] When these scaffolds are equipped with a hydroxymethyl (-CH₂OH) group, the synthetic possibilities expand dramatically. This primary alcohol acts as a versatile chemical handle, a key site for introducing diverse functionalities that can modulate the parent molecule's biological activity, solubility, and pharmacokinetic properties.[3]
This guide provides an in-depth exploration of the primary chemical transformations of the hydroxymethyl group in dibromophenol frameworks. We move beyond simple procedural lists to explain the underlying chemical logic, helping researchers select the optimal synthetic route for their specific target molecule. The protocols described herein are designed to be robust and reproducible, forming a reliable foundation for drug discovery and development programs.[4][5]
Reactivity Profile: Electronic Considerations
The reactivity of the hydroxymethyl group in a dibromophenol is governed by a complex interplay of electronic effects from the substituents on the aromatic ring.
Phenolic Hydroxyl (-OH): This group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. However, its primary influence on the benzylic hydroxymethyl group is its acidity, which presents a key challenge for selectivity. Many reagents that react with the primary alcohol can also react with the more acidic phenol.
Bromine Atoms (-Br): As halogens, bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. Their net effect is deactivating, which can slightly modulate the reactivity of the benzylic position.
Hydroxymethyl Group (-CH₂OH): As a primary benzylic alcohol, this group is susceptible to oxidation, etherification, esterification, and conversion to a good leaving group (e.g., a halide) for subsequent nucleophilic substitution.[6]
The central challenge and strategic consideration in nearly all functionalization attempts is achieving chemoselectivity for the hydroxymethyl group over the phenolic hydroxyl group. This can be accomplished through the careful selection of reagents or the use of protecting group strategies.
Core Functionalization Strategies & Protocols
This section details the primary pathways for modifying the hydroxymethyl group, complete with mechanistic insights and detailed experimental protocols.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that introduces valuable electrophilic handles for further chemistry, such as reductive amination or amide coupling. The choice of oxidant is critical to control the extent of oxidation and prevent unwanted side reactions on the electron-rich phenol ring.[7][8]
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Caption: Key functionalization pathways for the hydroxymethyl group in dibromophenols.
Table 1: Comparison of Common Oxidizing Agents
Reagent
Product
Selectivity
Causality & Insights
PCC (Pyridinium chlorochromate)
Aldehyde
Good
Cr(VI) reagent that is mild enough to stop at the aldehyde stage without over-oxidation. The reaction is typically run in an anhydrous solvent like DCM to prevent formation of the gem-diol, which would be further oxidized.
MnO₂ (Manganese dioxide)
Aldehyde
Excellent
Highly chemoselective for benzylic and allylic alcohols. It is a solid reagent and the reaction is heterogeneous, often requiring a large excess of the reagent and longer reaction times. It is particularly useful when other sensitive functional groups are present.
Dess-Martin Periodinane (DMP)
Aldehyde
Excellent
A hypervalent iodine reagent that offers mild conditions and high yields.[9] A key advantage is the avoidance of heavy metal byproducts. A buffer like pyridine is sometimes added to neutralize trace acid impurities that can cause side reactions.
Jones Reagent (CrO₃, H₂SO₄, acetone)
Carboxylic Acid
Poor
A very strong oxidant that will readily convert the primary alcohol to a carboxylic acid. However, the harsh acidic conditions are often incompatible with the sensitive phenol ring, leading to potential degradation or side reactions. Not generally recommended for this substrate.
Potassium Permanganate (KMnO₄)
Carboxylic Acid
Poor
Strong oxidant, but its reactivity can lead to the formation of polymeric byproducts and degradation of the phenol ring, making it unsuitable for clean, high-yield synthesis on this scaffold.[7]
Protocol 1: Selective Oxidation to 3,5-Dibromo-2-hydroxybenzaldehyde using MnO₂
Rationale: This protocol uses activated manganese dioxide (MnO₂), a mild and highly chemoselective reagent for the oxidation of benzylic alcohols. Its key advantage is the preservation of the phenolic hydroxyl group, which is not affected under these neutral conditions.
Methodology:
To a stirred solution of 3,5-dibromo-2-hydroxybenzyl alcohol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq).
Stir the resulting black suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% ethyl acetate in hexanes. The starting material is UV active and will stain with potassium permanganate.
Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL).
Combine the organic filtrates and concentrate under reduced pressure.
Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure aldehyde.
Etherification: Building Alkoxy Side Chains
Converting the hydroxymethyl group to an ether is a common strategy to introduce alkyl or aryl side chains, which can improve potency or modify solubility.[5] The Williamson ether synthesis is the most common method, but requires a strong base, creating a significant selectivity challenge.
The Selectivity Problem: The phenolic proton is significantly more acidic (pKa ~8-10) than the alcoholic proton (pKa ~16-18). Therefore, any base will deprotonate the phenol first.
Strategic Solution: Using two equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) will generate the dianion. The more nucleophilic alkoxide will then preferentially react with the added electrophile (e.g., an alkyl halide) over the less nucleophilic phenoxide, which has its charge delocalized over the aromatic ring.
Protocol 2: O-Methylation of the Hydroxymethyl Group
Rationale: This protocol employs a two-equivalent base strategy to selectively alkylate the less acidic but more nucleophilic primary alcohol. Anhydrous conditions are critical as NaH reacts violently with water.
Methodology:
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 3,5-dibromo-2-hydroxybenzyl alcohol (1.0 eq) in anhydrous THF via a dropping funnel. (Caution: H₂ gas evolution).
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Esterification: Introducing Acyloxy Moieties
Esterification provides another avenue for functionalization, often used to create prodrugs or modify compound properties.[10][11] Similar to etherification, selectivity is a key concern. However, under basic conditions (e.g., using an acid chloride with pyridine), the more nucleophilic phenoxide can react faster. A more selective approach often involves acid-catalyzed Fischer esterification, though this can be slow and require harsh conditions.[12] A practical alternative for selective acylation of the hydroxymethyl group is to use an acid anhydride with a catalyst like DMAP under carefully controlled conditions.
Table 2: Comparison of Esterification Methods
Method
Reagents
Selectivity for -CH₂OH
Causality & Insights
Acid Chloride/Pyridine
RCOCl, Pyridine
Low to Moderate
The phenoxide formed is highly nucleophilic and can compete effectively, often leading to mixtures of mono- and di-acylated products.
Fischer Esterification
RCOOH, H⁺ cat.
Moderate to Good
Requires high temperatures and removal of water to drive equilibrium. The primary alcohol is generally more reactive than the phenol under these conditions, but the reaction can be slow and conditions harsh.[12]
Acid Anhydride/DMAP
(RCO)₂O, DMAP
Good
DMAP (4-Dimethylaminopyridine) is a highly effective acylation catalyst. The reaction proceeds under mild, neutral conditions. The primary alcohol is typically more sterically accessible and kinetically favored to react over the phenol, leading to good selectivity.
Protocol 3: Selective Acylation with Acetic Anhydride
Rationale: This protocol uses acetic anhydride with a catalytic amount of DMAP. This method is mild and often favors acylation of the primary alcohol due to kinetic control and steric accessibility.
Methodology:
Dissolve 3,5-dibromo-2-hydroxybenzyl alcohol (1.0 eq) in DCM in a round-bottom flask.
Add triethylamine (Et₃N, 1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction with DCM and wash with 1 M HCl solution, followed by saturated NaHCO₃ solution, and finally brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify by flash column chromatography to yield the desired ester.
Conversion to Halides: Activating for Nucleophilic Substitution
Transforming the hydroxymethyl group into a halomethyl group (e.g., -CH₂Cl or -CH₂Br) converts the hydroxyl into an excellent leaving group. This creates a highly reactive electrophilic site, opening the door to a vast array of subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities. A chemoselective method is required that does not affect the phenol.[13]
Reagent Choice: Thionyl chloride (SOCl₂) is commonly used for conversion to chlorides, while phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine can be used for bromides. These reactions typically proceed under conditions that do not affect the phenolic -OH group.
Protocol 4: Conversion to 3,5-Dibromo-2-hydroxybenzyl Bromide
Rationale: This protocol uses phosphorus tribromide (PBr₃), a classic reagent for converting primary alcohols to alkyl bromides. The reaction is generally clean and selective for the alcohol over the phenol.
Methodology:
Dissolve 3,5-dibromo-2-hydroxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. (Caution: Corrosive and reacts with moisture).
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture back to 0 °C and slowly quench by adding ice-cold water.
Separate the layers and extract the aqueous phase with diethyl ether.
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
Concentrate carefully under reduced pressure at low temperature, as benzylic bromides can be unstable. Use the crude product immediately in the next step if possible.
Conclusion
The hydroxymethyl group on a dibromophenol core is a linchpin for synthetic diversification. By understanding the electronic nature of the substrate and carefully selecting reagents and conditions, researchers can achieve high chemoselectivity in a range of valuable transformations, including oxidation, etherification, esterification, and halogenation. The protocols outlined in this guide provide a validated starting point for accessing novel and complex molecular architectures essential for advancing modern drug discovery programs.
References
A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Advances. Available at: [Link]
Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. European Journal of Medicinal Chemistry. Available at: [Link]
Synthetic routes to 6,8‐diaryl‐2,12‐dibromodibenzophenazines 4. ResearchGate. Available at: [Link]
Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern During Water Treatment With Potassium Permanganate. Environmental Science & Technology. Available at: [Link]
ChemInform Abstract: A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. ResearchGate. Available at: [Link]
Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer. Journal of Medicinal Chemistry. Available at: [Link]
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. Available at: [Link]
Process for the etherification of phenols. Google Patents.
Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. Journal of Pharmaceutical Research International. Available at: [Link]
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals. Available at: [Link]
Introducing bromine to the molecular structure as a strategy for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
2,4-Dibromo-6-(hydroxymethyl)phenol. PubChem. Available at: [Link]
Process of producing esters of phenols. Google Patents.
Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Available at: [Link]
Esterification of phenols. Google Patents.
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. Available at: [Link]
Mechanistic investigation into phenol oxidation by IBX elucidated by DFT calculations. Organic & Biomolecular Chemistry. Available at: [Link]
Exploring Short and Efficient Synthetic Routes Using Titanocene(III)-Catalyzed Reactions: Total Synthesis of Natural Meroterpenes with Trisubstituted Unsaturations. Molecules. Available at: [Link]
Hydroxymethyl nitroalkene compounds (43a-k) active in depolymerization of microtubules. ResearchGate. Available at: [Link]
CHEM 2325 Module 23: Esterification via Alkylation. YouTube. Available at: [Link]
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research. Available at: [Link]
Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry A. Available at: [Link]
Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. The Journal of Organic Chemistry. Available at: [Link]
Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. Acta Crystallographica Section E. Available at: [Link]
Technical Support Center: Yield Optimization for 2,4-Dibromo-6-(hydroxymethyl)phenol Synthesis
Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers struggling with the chemoselectivity and yield optimization of 2,4-dibromo-6-(hydroxymethyl)phenol (CAS 2183-54-2)[...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers struggling with the chemoselectivity and yield optimization of 2,4-dibromo-6-(hydroxymethyl)phenol (CAS 2183-54-2)[1]. This compound is a critical intermediate in the synthesis of pharmaceuticals, flame retardants, and specialized dyes[2].
While the molecule appears structurally simple, its synthesis is complicated by competing side reactions. This guide provides an in-depth mechanistic analysis, a troubleshooting FAQ, and a self-validating experimental protocol to help you achieve >85% yields consistently.
I. Mechanistic Pathway & Synthetic Strategy
The primary industrial and laboratory method for synthesizing this target relies on the base-catalyzed hydroxymethylation of 2,4-dibromophenol using formaldehyde (the Lederer-Manasse reaction)[2]. Because the 2- and 4-positions are blocked by bromine atoms, electrophilic attack is strictly forced to the remaining 6-position (ortho to the phenol), guaranteeing absolute regioselectivity.
However, the challenge lies in chemoselectivity . If reaction parameters are not strictly controlled, the newly formed hydroxymethyl group can undergo further condensation, or the reagents themselves can degrade.
Mechanistic pathway of 2,4-dibromophenol hydroxymethylation and common side reactions.
II. Troubleshooting & Yield Optimization (FAQ)
Q1: My yield is plateauing at 40-50%, and I am isolating a heavy, insoluble byproduct. What is happening?A: You are observing over-condensation. Under basic conditions at elevated temperatures (>50 °C), the target hydroxymethyl phenol can dehydrate to form a highly reactive quinone methide intermediate. This intermediate undergoes rapid nucleophilic attack by unreacted 2,4-dibromophenol, forming a bis(3,5-dibromo-2-hydroxyphenyl)methane dimer (a precursor to phenol-formaldehyde resins).
Causality & Solution: To suppress this, you must run the reaction under strict kinetic control (maximum 40 °C) and use a significant excess of formaldehyde (2.0 to 2.5 equivalents). The excess formaldehyde outcompetes the phenol for the reactive intermediate, pushing the equilibrium toward the desired monomeric alcohol.
Q2: I increased the NaOH concentration to accelerate the reaction, but my yield actually decreased. Why?A: This is a classic stoichiometric error. 2,4-dibromophenol has a predicted pKa of ~7.83[1], making it significantly more acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing inductive effect of the halogens. Therefore, it deprotonates completely even with mild or dilute bases. If you use a large excess of strong base (e.g., >2.0 eq NaOH), you inadvertently trigger the Cannizzaro reaction, disproportionating your formaldehyde reagent into methanol and formate. This starves your reaction of the necessary electrophile.
Solution: Strictly limit your base to 1.05 – 1.1 equivalents relative to the starting phenol.
Q3: I attempted to synthesize the target via the bromination of salicyl alcohol (2-hydroxybenzyl alcohol). Why am I seeing a complex mixture of oxidized products?A: While theoretically viable, electrophilic bromination of salicyl alcohol is notoriously difficult to control. Bromine (Br₂) and N-bromosuccinimide (NBS) can act as potent oxidants. Because benzylic alcohols are highly susceptible to oxidation[3], this route frequently yields 3,5-dibromosalicylaldehyde as a major impurity rather than the desired alcohol.
Solution: If you must use this route, perform the bromination in an aqueous p-dioxane solvent system[4]. The hydration sphere provided by the water-dioxane mixture suppresses the oxidative potential of the brominating agent while facilitating electrophilic aromatic substitution. However, transitioning to the hydroxymethylation of 2,4-dibromophenol is strongly recommended for scalable yields.
III. Quantitative Data: Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and isolated yields, derived from optimized process development workflows.
Entry
Base (NaOH)
Formaldehyde (CH₂O)
Temp (°C)
Time (h)
Yield (%)
Primary Impurity Identified
1
1.1 eq
1.0 eq
60
12
42%
Bis-phenol dimer (Over-condensation)
2
2.5 eq
2.0 eq
40
5
51%
Unreacted SM (Cannizzaro degradation of CH₂O)
3
1.1 eq
2.5 eq
40
5
89%
Trace dimer (<2%)
4
1.1 eq
2.5 eq
25
24
81%
Trace unreacted starting material
IV. Self-Validating Experimental Protocol
This optimized protocol utilizes built-in validation checkpoints to ensure the reaction is proceeding correctly at every stage.
Step-by-step experimental workflow for the optimized synthesis and isolation of the target phenol.
Step-by-Step Methodology
Step 1: Phenolate Formation
Action: Suspend 2,4-dibromophenol (10.0 g, 39.7 mmol) in 40 mL of a 1.0 M aqueous NaOH solution (40.0 mmol, ~1.01 eq). Stir gently at room temperature.
Validation Checkpoint: The suspension must transition into a completely homogeneous, slightly yellow solution. This visual cue confirms quantitative deprotonation to the highly nucleophilic phenolate.
Step 2: Electrophile Addition
Action: Cool the reaction vessel in an ice bath to 0–5 °C. Add 37% aqueous formaldehyde (7.5 mL, ~100 mmol, 2.5 eq) dropwise over 15 minutes.
Causality: The low temperature suppresses immediate, uncontrolled exothermic polymerization upon the introduction of the electrophile.
Step 3: Controlled Condensation
Action: Remove the ice bath, attach a reflux condenser, and warm the mixture strictly to 40 °C. Stir for 5 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.6) should steadily disappear, replaced by a major, highly UV-active spot at Rf ~0.3.
Step 4: Acidic Quenching
Action: Cool the mixture to room temperature. Slowly add 1.0 M HCl dropwise until the pH reaches 3.0.
Causality: The target compound is slightly soluble in water[2]. Acidifying the mixture reprotonates the phenolate, forcing the neutral 2,4-dibromo-6-(hydroxymethyl)phenol to crash out of the aqueous phase as a crude suspension.
Step 5: Extraction & Isolation
Action: Extract the aqueous suspension with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: The compound is highly soluble in organic solvents like ethanol and ether[2]; EtOAc ensures >98% recovery from the aqueous phase.
Step 6: Purification
Action: Dissolve the crude residue in a minimum amount of hot toluene, then slowly add hexane until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then to 4 °C. Filter the resulting colorless to pale yellow crystalline powder[2].
V. References
ChemBK. "2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL - Properties and Synthesis". ChemBK Chemical Database. URL:[Link]
Wikipedia. "Salicyl alcohol - Synthesis and applications". Wikimedia Foundation. URL:[Link]
Google Patents. "US3381032A - Preparation of 3, 5-dibromo-salicylic acid". United States Patent and Trademark Office. URL:
Technical Support Center: Isolating 2,4-Dibromo-6-(hydroxymethyl)phenol from Regioisomeric Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are facing the common challenge of purifying 2,4-dibromo-6-(hydroxymethyl)phenol from comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are facing the common challenge of purifying 2,4-dibromo-6-(hydroxymethyl)phenol from complex reaction mixtures, particularly those containing stubborn regioisomers. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to overcome these separation challenges in your laboratory.
Understanding the Challenge: The Inevitable Formation of Regioisomers
The synthesis of 2,4-dibromo-6-(hydroxymethyl)phenol typically involves the bromination of a substituted phenol. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution. This electronic influence means that incoming electrophiles (in this case, bromine) will preferentially add to the positions ortho and para to these groups. This inherent reactivity profile often leads to a mixture of products, with the most common regioisomeric impurity being 2,6-dibromo-4-(hydroxymethyl)phenol .
The subtle differences in the positions of the bromine atoms on the aromatic ring between these isomers result in very similar physicochemical properties, such as polarity and solubility, making their separation a non-trivial task.
Caption: Formation of regioisomers during the synthesis of 2,4-dibromo-6-(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2,4-dibromo-6-(hydroxymethyl)phenol product?
A1: Besides the primary regioisomer, 2,6-dibromo-4-(hydroxymethyl)phenol, you may also encounter monobrominated species (like 2-bromo-6-(hydroxymethyl)phenol), and potentially over-brominated products such as 2,4,6-tribromophenol if the reaction is not carefully controlled. Unreacted starting material, 4-hydroxybenzyl alcohol, may also be present.
Q2: How can I quickly assess the purity of my crude product and the presence of regioisomers?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. A well-chosen solvent system will show distinct spots for your target compound and its impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Are there any safety precautions I should be aware of when handling these compounds?
A3: Yes. Brominated phenols are generally considered irritants and can be toxic. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purification, leveraging differences in solubility.[2]
Q: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which depresses the melting point.
Solution 1: Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.
Solution 2: Change Solvent System: Your chosen solvent may be too good. Try a solvent system where the compound has slightly lower solubility at elevated temperatures. A binary solvent system (one in which the compound is soluble and one in which it is less soluble) can also be effective.[2]
Q: I have very low recovery after recrystallization. What are the likely causes?
A: Low recovery can stem from several factors:
Cause 1: Using too much solvent. This will keep a significant portion of your product in the mother liquor.
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
Cause 2: Cooling the solution too quickly. This can trap impurities and lead to smaller, harder-to-filter crystals.
Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Cause 3: The purity of the crude material is very low. If impurities are present in large quantities, it can significantly impact crystallization.
Solution: Consider a preliminary purification step, like a quick column chromatography "plug," before attempting recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3]
Q: My target compound and its regioisomer are co-eluting from the column. How can I improve the separation?
A: This is a common issue with isomers due to their similar polarities.
Solution 1: Optimize the Mobile Phase: The key to good separation is finding the right eluent system. Use TLC to test various solvent mixtures. Aim for an Rf value of around 0.2-0.3 for your target compound and the largest possible ΔRf between it and the isomer. A common mobile phase for these types of compounds is a mixture of ethyl acetate and hexane.[4] Try small, incremental changes in the solvent ratio.
Solution 2: Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.
Solution 3: Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to resolve compounds with similar polarities.[5]
Q: My compound is not eluting from the column, even with a high-polarity solvent.
A: This suggests your compound is strongly adsorbed to the stationary phase.
Cause 1: Inappropriate Stationary Phase: Silica gel is acidic and can strongly interact with polar compounds like phenols.
Solution: While less common, you could consider a different stationary phase like neutral alumina.
Cause 2: Insufficiently Polar Mobile Phase:
Solution: If you are using an ethyl acetate/hexane system, you can add a small percentage of a more polar solvent like methanol to your eluent to increase its strength.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective when the desired 2,4-dibromo-6-(hydroxymethyl)phenol is the major component of the mixture.
Solvent Selection: In a small test tube, test the solubility of ~50 mg of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexane or water). A good solvent will dissolve the compound when hot but show low solubility at room temperature. Ethanol or an ethyl acetate/hexane mixture are good starting points.[1]
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (the reported melting point is around 133-134 °C).[1]
Protocol 2: Purification by Flash Column Chromatography
This is the most robust method for separating the target compound from its regioisomer.
TLC Analysis: Develop a TLC solvent system that provides good separation between the 2,4- and 2,6- isomers. A good starting point is a 20-30% ethyl acetate in hexane mixture. The desired compound should have an Rf value of approximately 0.2-0.3.
Column Packing:
Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to crude product by weight is a good rule of thumb).[3]
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
Sample Loading:
Dissolve your crude mixture in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[5]
Elution:
Begin eluting with the low-polarity solvent system determined by your TLC analysis.
Collect fractions and monitor them by TLC.
You can use a step or linear gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) to elute your compounds. The 2,6-isomer is typically less polar and will elute before the desired 2,4-isomer.
Isolation: Combine the fractions containing the pure desired product (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 3: Purity Analysis by HPLC
This protocol is for analyzing the purity of your fractions and the final product.
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.
Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common choice for separating brominated phenols.[6][7] A good starting point is a 60:40 (v/v) mixture of MeCN:water, with 0.1% phosphoric acid or formic acid to improve peak shape.
Sample Preparation: Dissolve a small amount of your sample in the mobile phase and filter it through a 0.45 µm syringe filter.
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm). The different regioisomers should have distinct retention times.
Quantification: Purity can be assessed by the relative peak areas. For accurate quantification, a calibration curve with a pure standard is required.
Data Summary Tables
Table 1: Recommended Starting Conditions for Chromatographic Separation
Parameter
Thin-Layer Chromatography (TLC)
Flash Column Chromatography
High-Performance Liquid Chromatography (HPLC)
Stationary Phase
Silica gel 60 F₂₅₄
Silica gel (230-400 mesh)
C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase
20-40% Ethyl Acetate in Hexane
Gradient elution: 10% to 50% Ethyl Acetate in Hexane
Isocratic: 60% Acetonitrile, 40% Water + 0.1% H₃PO₄
Detection
UV light (254 nm)
TLC of collected fractions
UV at 280 nm
Workflow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification strategy.
References
ChemBK. (2024). 2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
Luo, Y. H., et al. (2011). 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2099. Retrieved from [Link]
Rajesh, K., et al. (2012). A simple, precise and rapid reversed-phase high-performance liquid chromatographic method for Simultaneous analysis of Salbutamol Sulfate, Bromhexine HCL, and Guaifenesin has been developed and validated. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Mohananzadeh, F., et al. (2012). An efficient, high purity method amenable to the industrial scale manufacture of HBA's is reported. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Phenol, 4-amino-2,6-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
Stenutz, R. (n.d.). 2,4-dibromo-6-(hydroxymethyl)phenol. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3). Retrieved from [Link]
PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]
Technical Support Center: Troubleshooting Bromhexine Intermediate Synthesis
Welcome to the Technical Support Center for Bromhexine synthesis. This portal is engineered for process chemists, researchers, and drug development professionals facing bottlenecks in the production of Bromhexine hydroch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Bromhexine synthesis. This portal is engineered for process chemists, researchers, and drug development professionals facing bottlenecks in the production of Bromhexine hydrochloride.
Bromhexine is classically synthesized via two primary industrial pathways: the Direct Reductive Amination of 2-amino-3,5-dibromobenzaldehyde, and the Chlorination-Substitution of 2-amino-3,5-dibromobenzyl alcohol 1. Both routes are susceptible to specific kinetic and thermodynamic traps that manifest as low conversion rates. This guide breaks down the causality behind these failures and provides self-validating protocols to restore optimal yields.
Diagnostic Workflow for Low Conversion
Use the decision tree below to isolate the root cause of your yield drop-off based on your chosen synthetic pathway.
Troubleshooting workflow for low conversion in Bromhexine intermediate synthesis.
Troubleshooting Guides & FAQs
Pathway A: Direct Reductive Amination
Q1: My reductive amination using
NaBH4
stalls at 60-70% conversion, and HPLC shows a massive spike in a benzyl alcohol byproduct. What is happening?A: You are observing premature aldehyde over-reduction 2. In reductive amination, the formation of the intermediate imine (Schiff base) is a reversible equilibrium. If
NaBH4
is added while the aldehyde and N-methylcyclohexylamine are still equilibrating, the hydride will preferentially attack the highly electrophilic unreacted 2-amino-3,5-dibromobenzaldehyde. This irreversibly reduces it to 2-amino-3,5-dibromobenzyl alcohol (known as Impurity A) 1. Because this alcohol cannot undergo amination under these conditions, it acts as a dead-end byproduct, permanently capping your yield 3.
The Fix: Delay the addition of the reducing agent. Allow the reagents to stir for 2-4 hours with a dehydrating agent (like 4Å molecular sieves) or use a Dean-Stark trap with toluene to drive the imine formation to completion before introducing
NaBH4
.
Q2: I switched to the Formic Acid/Pd/C catalytic transfer hydrogenation method, but the reaction mixture turns black and conversion is poor. How do I fix this?A: A black, tarry reaction mixture indicates thermal degradation of the starting materials or catalyst poisoning. The bulky nature of N-methylcyclohexylamine requires elevated temperatures (100–140 °C) to force the amination 4. However, if you heat the system too rapidly before the formic acid is fully integrated, the aldehyde degrades.
The Fix: Control the addition kinetics. Heat the aldehyde, amine, and Pd/C in toluene to reflux (~110 °C) first, and only then add the anhydrous formic acid dropwise. The slow release of hydrogen from the formic acid will immediately trap the formed imine, preventing thermal breakdown 4.
Q3: The chlorination of 2-amino-3,5-dibromobenzyl alcohol with
SOCl2
yields very little 2,4-dibromo-6-chloromethylaniline, and the subsequent amination fails completely. Why?A: Thionyl chloride (
SOCl2
) is aggressively reactive and highly exothermic. If the internal temperature exceeds 30 °C during chlorination, localized heat promotes the self-condensation of the benzylic alcohol or the polymerization of the target chloromethyl intermediate 5. Furthermore, if excess
SOCl2
is not rigorously removed, it will violently react with the N-methylcyclohexylamine in the next step, forming unreactive sulfonamides and destroying your nucleophile.
The Fix: Maintain the chlorination strictly between 5–10 °C during addition. Post-reaction, perform a vacuum distillation (pressure ≤ -0.09 MPa) at 25–30 °C, followed by co-evaporation with n-hexane to precipitate the intermediate and strip away all residual
SOCl25.
Q4: The nucleophilic substitution of the chloromethyl intermediate with N-methylcyclohexylamine is incredibly slow. How can I accelerate it?A: N-methylcyclohexylamine is a sterically hindered secondary amine. In non-polar solvents at low temperatures, the
SN2
attack on the benzylic chloride faces massive steric repulsion, drastically lowering the reaction rate.
The Fix: Switch to a polar aprotic solvent (e.g., THF or DMF) to better solvate the transition state and accelerate the
SN2
kinetics. Ensure a strict 2.0:1 molar excess of the amine (or use an auxiliary base like
K2CO3
) to neutralize the generated HCl. If you do not neutralize the acid, your amine nucleophile will be protonated into an inert hydrochloride salt, halting conversion.
Comparative Reaction Data
The following table summarizes the quantitative kinetic and conversion data across different troubleshooting conditions.
To bypass the over-reduction issues of
NaBH4
and the harsh conditions of
SOCl2
, modern industrial synthesis relies on a self-validating Catalytic Transfer Hydrogenation protocol 4.
Step 1: Imine Equilibration
Charge a reaction flask with 100.0 g of 3,5-dibromo-2-aminobenzaldehyde and 600 mL of anhydrous toluene.
Add 81.1 g of N-methylcyclohexylamine (maintaining a strict 2.0:1 molar ratio of amine to aldehyde).
Set the oil bath to 140 °C and bring the mixture to a steady reflux.
Self-Validation Check: Before proceeding to Step 2, pull a 1 mL aliquot for HPLC analysis. The free aldehyde peak must integrate to <2% relative area, confirming the Schiff base equilibrium is established. Do not proceed if the aldehyde is still present.
Step 2: Catalytic Transfer Hydrogenation
Add 5% Pd/C catalyst to the refluxing mixture.
Carefully add 33.0 g of anhydrous formic acid dropwise over 1.5 hours.
Self-Validation Check: Monitor the reaction bubbler. The decomposition of formic acid will release
CO2
gas. The cessation of gas evolution indicates the completion of the hydrogen transfer to the imine double bond. Maintain reflux for an additional 10 hours.
Step 3: Workup and Salification
Cool the mixture and filter out the Pd/C catalyst over a Celite pad.
Concentrate the toluene under reduced pressure until dry.
Re-dissolve the crude free base in ethyl acetate and water, cooling the system to 0–10 °C.
Add 40 mL of concentrated hydrochloric acid dropwise under vigorous stirring.
Self-Validation Check: The immediate precipitation of a dense, white crystalline solid confirms successful salification. Filter, wash with cold ethyl acetate, and air-dry at 60 °C to yield Bromhexine hydrochloride (Expected Yield: ~91%).
References
Google Patents (CN106631828A) - Preparation method of bromhexine hydrochloride (NaBH4 Reductive Amination).
Google Patents (CN116514666A) - Preparation method of bromhexine hydrochloride (Formic Acid/Pd/C Optimization).
Google Patents (CN102617359B) - Method for preparing bromhexine hydrochloride (Chlorination Pathway).
Technical Support Center: Strategies for Solubilizing 3,5-Dibromo-2-Hydroxybenzyl Alcohol in Aqueous Media
Welcome to the technical support center for 3,5-dibromo-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3,5-dibromo-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face. Our approach is to not only offer solutions but also to explain the scientific principles behind them, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: Physicochemical Properties of 3,5-Dibromo-2-Hydroxybenzyl Alcohol
3,5-Dibromo-2-hydroxybenzyl alcohol (CAS No: 2183-54-2, Molecular Formula: C₇H₆Br₂O₂) is a substituted aromatic compound with poor aqueous solubility. This characteristic stems from its largely non-polar dibrominated benzene ring, although the presence of hydroxyl and hydroxymethyl groups does impart some polarity.
Table 1: Estimated Physicochemical Properties of 3,5-Dibromo-2-Hydroxybenzyl Alcohol
Property
Estimated Value
Basis for Estimation and Implications
Aqueous Solubility
< 2 g/L at 25°C
Based on the reported solubility of 2,4-dibromophenol (1.9 g/L at 15°C)[1]. The hydroxymethyl group may slightly increase solubility, but it is still expected to be low.
pKa (Phenolic Hydroxyl)
~7.5 - 7.8
Based on the experimental pKa of 2,4-dibromophenol (7.79)[1][2]. The electron-withdrawing bromine atoms increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10).
logP (Octanol-Water Partition Coefficient)
~3.0
Based on the experimental logP of 2,4-dibromophenol (3.22)[2]. The hydroxymethyl group will slightly decrease the logP, indicating a modest increase in hydrophilicity.
These estimated properties underscore the inherent difficulty in dissolving 3,5-dibromo-2-hydroxybenzyl alcohol in neutral aqueous solutions. The following sections provide strategies to overcome this challenge.
Troubleshooting & FAQs: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address common problems encountered during the solubilization of 3,5-dibromo-2-hydroxybenzyl alcohol.
Q1: My 3,5-dibromo-2-hydroxybenzyl alcohol is not dissolving in water or buffer at my desired concentration. What is the first thing I should try?
A1: pH Adjustment
The phenolic hydroxyl group on 3,5-dibromo-2-hydroxybenzyl alcohol is acidic, with an estimated pKa around 7.5-7.8. By adjusting the pH of your aqueous solution to be at least one to two pH units above the pKa, you can deprotonate the hydroxyl group to form the more soluble phenolate anion.
Causality: The conversion of the neutral molecule to its ionized form significantly increases its interaction with polar water molecules, thereby enhancing solubility.
Experimental Protocol: pH-Based Solubilization
Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH).
Disperse the 3,5-dibromo-2-hydroxybenzyl alcohol powder in your desired volume of water or buffer.
While stirring, slowly add the NaOH solution dropwise.
Monitor the pH of the solution using a calibrated pH meter.
Continue adding the base until the compound dissolves and the pH is in the desired range (e.g., pH 8.5-9.5).
Self-Validation: Observe for complete dissolution (a clear solution with no visible particulates). Note the final pH and concentration. Be aware that high pH may affect the stability of your compound or other components in your experiment.
Caption: Ionization equilibrium of 3,5-dibromo-2-hydroxybenzyl alcohol.
Q2: I tried adjusting the pH, but I need to work at a neutral or acidic pH for my experiment. What are my other options?
A2: Co-solvency
If altering the pH is not feasible, using a water-miscible organic co-solvent can be an effective strategy. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving non-polar compounds.
Causality: The organic co-solvent disrupts the hydrogen-bonding network of water, creating a microenvironment that is less polar and more capable of solvating the hydrophobic portions of the 3,5-dibromo-2-hydroxybenzyl alcohol molecule.
Commonly Used Co-solvents:
Dimethyl Sulfoxide (DMSO)
Ethanol
Propylene Glycol (PG)
Polyethylene Glycol (PEG), e.g., PEG 400
Experimental Protocol: Co-solvent Solubilization
Prepare a concentrated stock solution of 3,5-dibromo-2-hydroxybenzyl alcohol in your chosen co-solvent (e.g., 100 mg/mL in DMSO).
Ensure the compound is fully dissolved in the co-solvent before proceeding. Gentle warming or vortexing may be required.
To prepare your final working solution, slowly add the stock solution to your aqueous buffer while stirring vigorously.
Self-Validation: It is critical to add the stock solution to the buffer, and not the other way around, to avoid precipitation. The final concentration of the co-solvent should be kept to a minimum, as it may affect your experimental system. We recommend not exceeding 1-5% (v/v) of the co-solvent in your final solution, if possible.
Caption: Mechanism of co-solvency for enhancing solubility.
Q3: My experimental system is sensitive to organic co-solvents. Are there any other alternatives for neutral pH conditions?
A3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like 3,5-dibromo-2-hydroxybenzyl alcohol, forming an inclusion complex that is water-soluble.
Causality: The hydrophobic dibrominated aromatic ring of your compound can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "hiding" the poorly soluble part of the molecule from the aqueous environment.[1][2]
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) (often preferred due to its higher aqueous solubility)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Solubilization using Cyclodextrins
Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v HP-β-CD).
Add the 3,5-dibromo-2-hydroxybenzyl alcohol powder to the cyclodextrin solution.
Stir the mixture at room temperature for several hours, or overnight, to allow for complex formation. Gentle heating (e.g., 40-50°C) can sometimes accelerate this process.
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Self-Validation: The resulting clear solution contains the solubilized complex. It is advisable to determine the concentration of the dissolved compound analytically (e.g., by UV-Vis spectrophotometry or HPLC) to confirm the final concentration.
HPLC method development for 2,4-dibromo-6-(hydroxymethyl)phenol purity
An In-Depth Guide to HPLC Method Development and Validation for the Purity Assessment of 2,4-dibromo-6-(hydroxymethyl)phenol Introduction 2,4-dibromo-6-(hydroxymethyl)phenol is a key intermediate in the synthesis of vari...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to HPLC Method Development and Validation for the Purity Assessment of 2,4-dibromo-6-(hydroxymethyl)phenol
Introduction
2,4-dibromo-6-(hydroxymethyl)phenol is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes.[1] Its purity is a critical quality attribute that directly impacts the yield, purity, and safety profile of the final product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of such active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for determining the purity of 2,4-dibromo-6-(hydroxymethyl)phenol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing different analytical approaches to arrive at an optimized, validated method that is fit for purpose in a regulated environment.
Part 1: Foundational Strategy - Analyte Characterization and Impurity Profiling
A successful HPLC method begins not with the instrument, but with a thorough understanding of the analyte and its potential process-related impurities.
Physicochemical Properties of 2,4-dibromo-6-(hydroxymethyl)phenol
Understanding the molecule's properties is paramount for selecting the initial chromatographic conditions.
Structure: The molecule contains a phenolic hydroxyl group, a hydroxymethyl group, and two bromine atoms on an aromatic ring.
Polarity: The presence of two hydroxyl groups imparts polarity, while the dibrominated benzene ring provides significant hydrophobicity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
Acidity (pKa): The phenolic hydroxyl group is acidic, with a predicted pKa of approximately 7.83.[3] This is a critical parameter; the ionization state of the molecule will change dramatically around this pH, profoundly affecting its retention time and peak shape. To ensure reproducible retention, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized form.[4]
UV Absorbance: Aromatic compounds like phenols are strong UV absorbers, making UV detection a suitable choice.
Anticipated Impurity Profile
The synthesis of 2,4-dibromo-6-(hydroxymethyl)phenol typically involves the reaction of 2,4-dibromophenol with formaldehyde.[1] A robust purity method must be able to separate the main peak from potential impurities, which may include:
Starting Materials: Unreacted 2,4-dibromophenol.
Over-brominated Species: Introduction of a third bromine atom to the ring.
Mono-brominated Species: Incomplete bromination of the parent phenol.
Positional Isomers: Isomers such as 2,6-dibromo-4-(hydroxymethyl)phenol may be present.[5]
Degradation Products: Phenols are susceptible to oxidation, which can form colored impurities.[6]
Part 2: A Comparative Approach to Method Development
Here, we will systematically develop an HPLC method, comparing key parameters to justify our final optimized conditions. Our goal is a method that provides good resolution between the main component and all potential impurities, with symmetrical peak shapes and a reasonable runtime.
Workflow for HPLC Method Development
The overall strategy follows a logical progression from initial parameter selection to fine-tuning and optimization.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol 1: Initial Method Screening
1. Standard and Sample Preparation:
Prepare a stock solution of 2,4-dibromo-6-(hydroxymethyl)phenol reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
Prepare a sample solution at the same concentration.
Prepare individual solutions of anticipated impurities (e.g., 2,4-dibromophenol) at ~0.1 mg/mL to confirm peak identity.
2. Detector Wavelength Selection:
Using a Diode Array Detector (DAD), perform a UV scan of the main analyte peak from 200 to 400 nm. The optimal wavelength will be at the absorbance maximum (λmax), which provides the best signal-to-noise ratio. For bromophenols, this is typically in the 280-300 nm range.[7] A lower wavelength like 210 nm can be used for universal detection of all impurities.[8]
3. Stationary Phase (Column) Comparison:
Rationale: The choice of stationary phase dictates the primary separation mechanism. A C18 column provides strong hydrophobic retention, while a C8 is less retentive and can sometimes offer different selectivity for polar compounds.[8][9]
Test Columns:
Column A: C18, 150 mm x 4.6 mm, 5 µm particle size.
Column B: C8, 150 mm x 4.6 mm, 5 µm particle size.
4. Mobile Phase Comparison:
Rationale: The mobile phase composition modulates analyte retention and selectivity. Acetonitrile (ACN) is a common organic modifier with low viscosity and UV cutoff. Methanol (MeOH) can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[4] To ensure the analyte is in its neutral form, we will acidify the aqueous phase. Trifluoroacetic acid (TFA) is an effective ion-pairing agent that also acidifies the mobile phase, typically leading to sharp peaks for acidic compounds.[8][10]
Test Mobile Phases:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: Acetonitrile or Methanol
5. Initial Scouting Gradient:
Run a broad linear gradient from 5% to 95% organic modifier over 20 minutes on both columns with both organic modifiers. This will help determine the approximate elution strength required and reveal the presence of any late-eluting impurities.
Data Summary 1: Comparison of Initial Conditions
Parameter
Column C18 / ACN
Column C8 / ACN
Column C18 / MeOH
Notes
Analyte Retention Time (min)
~12.5
~9.8
~11.2
C18 is most retentive; C8 is least retentive.
Resolution (Analyte vs. Impurity X)
2.1
1.8
2.3
Methanol provided slightly better selectivity in this hypothetical case.
Peak Tailing Factor (Analyte)
1.1
1.2
1.1
All conditions provide acceptable peak symmetry.
Backpressure (psi)
~1800
~1750
~2200
Methanol generates higher backpressure due to its higher viscosity.
Experimental Protocol 2: Method Optimization
1. Gradient Optimization:
Rationale: The scouting gradient showed that the analyte elutes at approximately 12.5 minutes. We can now create a more focused gradient to improve resolution around the main peak and reduce the total run time.
Optimized Gradient:
0-2 min: 30% ACN
2-15 min: 30% to 70% ACN
15-17 min: 70% to 90% ACN (wash step)
17-18 min: 90% to 30% ACN (return to initial)
18-22 min: 30% ACN (equilibration)
2. Temperature Optimization:
Rationale: Column temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity and peak shape.
Procedure: Analyze the sample at 25°C, 30°C, and 35°C using the optimized gradient. Select the temperature that provides the best resolution and peak shape. A temperature of 30°C is often a good starting point to ensure robustness against minor room temperature fluctuations.[8]
Logic of Mobile Phase Optimization
The selection of the mobile phase is a multi-faceted decision process aimed at achieving optimal separation.
Caption: Decision logic for mobile phase selection.
Part 3: The Optimized Method and Its Validation
Following the systematic development process, we arrive at the final, optimized method ready for validation.
Final Optimized HPLC Method
Parameter
Optimized Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in HPLC Grade Water
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-2 min (30% B), 2-15 min (30-70% B), 15-17 min (70-90% B), 17-22 min (30% B)
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][11][12] The following tests are required for a purity method.
1. Specificity:
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Procedure:
Analyze a blank (diluent), the reference standard, a sample solution, and solutions of known impurities.
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and demonstrate that the main peak is resolved from all degradation peaks (peak purity analysis using a DAD is required).
2. Linearity:
Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specific range.
Procedure: Prepare at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 1500 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (R²) and y-intercept.
Acceptance Criteria: R² ≥ 0.999.
3. Range:
Purpose: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[13]
Procedure: The range is confirmed by the linearity, accuracy, and precision experiments.
4. Accuracy:
Purpose: To measure the closeness of the experimental value to the true value.
Procedure: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
5. Precision:
Purpose: To assess the degree of scatter between a series of measurements.
Procedure:
Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
Acceptance Criteria: S/N of ~3:1 for LOD and ~10:1 for LOQ.
7. Robustness:
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Make small changes to parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of organic modifier (±2%).
Acceptance Criteria: System suitability parameters (resolution, tailing factor) must still be met, and the results should not be significantly impacted.
Data Summary 2: Representative Validation Results
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference at analyte Rt; Peak Purity > 99.9%
Met
Linearity (R²)
0.9998
≥ 0.999
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Precision (Repeatability RSD)
0.8%
≤ 2.0%
Precision (Intermediate RSD)
1.1%
≤ 2.0%
LOQ
0.5 µg/mL (S/N = 10.5)
S/N ~ 10
Robustness
System suitability passed under all varied conditions
Met
Conclusion
This guide has detailed a logical, science-driven, and comparative approach to developing a robust RP-HPLC method for the purity analysis of 2,4-dibromo-6-(hydroxymethyl)phenol. By systematically evaluating and optimizing critical parameters such as stationary phase, mobile phase composition, and temperature, we established a final method capable of providing accurate and reliable results. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, provides a high degree of assurance that the method is fit for its intended purpose in a quality control environment. This structured approach not only yields a superior analytical method but also provides a clear, defensible rationale for every parameter choice.
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed. [Link]
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. [Link]
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (n.d.). OUCI. [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]
Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (2005). Universidade Federal da Bahia. [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Google.
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
A Comparative Guide to the Synthetic Routes of Bromhexine Hydrochloride: An Analysis for Drug Development Professionals
Introduction Bromhexine hydrochloride is a potent mucolytic agent widely utilized in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] A synthetic derivative of the alkaloid vasicine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Bromhexine hydrochloride is a potent mucolytic agent widely utilized in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] A synthetic derivative of the alkaloid vasicine from Adhatoda vasica, its primary mechanism involves the depolymerization of mucopolysaccharide fibers, reducing sputum viscosity and facilitating airway clearance.[2] Given its therapeutic importance, the development of efficient, scalable, and economically viable synthetic routes is a critical concern for the pharmaceutical industry.
This guide provides an in-depth comparison of the principal synthetic pathways for bromhexine hydrochloride. We will focus on the well-established route originating from 2-amino-3,5-dibromobenzaldehyde, which generates the key intermediate 2-amino-3,5-dibromobenzyl alcohol (historically referred to as dibromosaligenin), and contrast it with alternative industrial methods starting from different precursors. The analysis is designed for researchers and drug development professionals, emphasizing the chemical logic, experimental protocols, and relative merits of each approach.
The 2-Amino-3,5-dibromobenzaldehyde Pathway: A Precursor-Centric Approach
The most frequently cited synthetic strategies for bromhexine commence with 2-amino-3,5-dibromobenzaldehyde. This precursor can be processed through two primary methodologies: a classical multi-step sequence involving the isolation of intermediates, or a more streamlined one-pot reductive amination.
Route 1A: Classical Step-wise Synthesis via Benzyl Alcohol Intermediate
This traditional pathway follows a logical, three-step sequence of reduction, activation, and amination.
Causality and Experimental Choices:
The synthesis begins with the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity, leaving the amino group and aromatic bromides untouched.[3][4] The resulting 2-amino-3,5-dibromobenzyl alcohol (dibromosaligenin) possesses a hydroxyl group that is a poor leaving group for nucleophilic substitution. Therefore, an "activation" step is required. Chlorination using thionyl chloride (SOCl₂) is a common industrial method to convert the alcohol into a more reactive benzyl chloride (2,4-dibromo-6-chloromethylaniline).[5][3][6] This intermediate readily undergoes nucleophilic substitution with N-methylcyclohexylamine to form the bromhexine base. The final step is a salt formation with hydrochloric acid, typically in an ethanol solution, to yield the stable and pharmaceutically acceptable hydrochloride salt.[3]
Experimental Protocol:
Step A: Reduction to 2-Amino-3,5-dibromobenzyl alcohol. [5][4]
Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.
While maintaining the temperature below 30°C, add sodium borohydride in portions.
Stir the mixture at room temperature for 1 hour to ensure the completion of the reaction.
Adjust the pH to 6-7 with hydrochloric acid and filter the resulting solid.
The filter cake, containing the desired alcohol, can be dissolved in a solvent like tetrahydrofuran (THF) for the subsequent step.
Step B: Chlorination to 2,4-Dibromo-6-chloromethylaniline. [5][4]
In a separate reactor, add thionyl chloride to THF.
Control the temperature below 30°C and add the THF solution of 2-amino-3,5-dibromobenzyl alcohol dropwise.
This reaction generates the chlorinated intermediate, which is often used directly without extensive purification.[4]
React the 2,4-dibromo-6-chloromethylaniline from Step B with N-methylcyclohexylamine.
Following the amination reaction, introduce an ethanolic solution of hydrochloric acid to precipitate the bromhexine hydrochloride salt.
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like methanol or ethanol.[3][6]
Workflow Diagram:
Caption: Classical multi-step synthesis of Bromhexine HCl.
Route 1B: One-Pot Reductive Amination
To improve process efficiency, a one-pot synthesis combining the amination and reduction steps has been developed. This approach bypasses the isolation of the benzyl alcohol and its chlorinated derivative.
Causality and Experimental Choices:
This elegant synthesis relies on the principle of reductive amination.[7][8] 2-Amino-3,5-dibromobenzaldehyde is first condensed with N-methylcyclohexylamine to form an intermediate imine (Schiff base) in situ. A reducing agent, such as anhydrous formic acid, is then added to the reaction mixture.[7] The formic acid reduces the imine C=N bond to the corresponding amine, directly forming the bromhexine base in a single transformation. This method significantly reduces reaction steps, solvent usage, and processing time, making it highly attractive for industrial-scale production.[8]
Charge a reaction vessel with 2-amino-3,5-dibromobenzaldehyde, N-methylcyclohexylamine, and a suitable solvent (e.g., butyl acetate or N,N-dimethylformamide).
Heat the mixture to approximately 100°C.
Add anhydrous formic acid dropwise over 1.5 hours, maintaining the temperature between 100-110°C.
Hold the reaction at this temperature for 5 hours.
After cooling, concentrate the mixture under reduced pressure.
Add a 30% hydrogen chloride ethanol solution to the residue and stir for 2-3 hours to precipitate the product.
Filter the solid and recrystallize from a methanol/acetone mixture to obtain bromhexine hydrochloride with high purity (e.g., >99% by HPLC).[7]
Workflow Diagram:
Caption: One-pot reductive amination pathway for Bromhexine HCl.
Alternative Precursor Pathways
While the 2-amino-3,5-dibromobenzaldehyde route is prevalent, other starting materials are used in industrial manufacturing, each presenting a unique synthetic strategy and set of challenges.
Route 2: From o-Nitrotoluene
This pathway builds the molecule in a different sequence, introducing the bromine atoms in the final step.
Synthetic Strategy:
The synthesis begins with the free-radical bromination of o-nitrotoluene to yield o-nitrobenzyl bromide.[9] This is followed by alkylation with N-methylcyclohexylamine. The critical next step is the reduction of the nitro group to an amine, yielding the un-brominated core structure. The final transformation is the electrophilic dibromination of the activated aromatic ring to install the two bromine atoms, followed by salt formation.[9][10] However, the yield of this final bromination step has been reported to be as low as 38.5%, a significant drawback that impacts the overall economy of the process.[10]
Workflow Diagram:
Caption: Synthetic route to Bromhexine HCl from o-Nitrotoluene.
Route 3: From Anthranilic Acid Esters
This approach uses readily available anthranilic acid esters and converges with the "dibromosaligenin" pathway.
Synthetic Strategy:
This route starts with methyl or ethyl anthranilate, which undergoes electrophilic bromination to yield methyl 2-amino-3,5-dibromobenzoate.[11][12] The key step is the reduction of the ester group to a primary alcohol using a reagent like potassium borohydride, which generates 2-amino-3,5-dibromobenzyl alcohol—the same key intermediate as in Route 1A.[11][13][14] From this point, the synthesis proceeds identically, via condensation with N-methylcyclohexylamine and subsequent salt formation. This pathway is effectively an alternative method for preparing the crucial dibromosubstituted benzyl alcohol intermediate.
Workflow Diagram:
Caption: Convergent synthesis via late-stage direct bromination.
Less economical due to low yield in a key step [10]
Strong alternative to Route 1A/1B
Promising, but depends on precursor cost/availability
Conclusion
The synthesis of bromhexine hydrochloride can be accomplished through several distinct pathways, each with its own set of advantages and disadvantages.
The 2-Amino-3,5-dibromobenzaldehyde pathway is the most robust and versatile. The classical multi-step route is well-established, while the one-pot reductive amination (Route 1B) represents the current state-of-the-art for industrial production , offering high yields (over 91%), excellent purity, and simplified operations.
[7][8]
The route starting from Anthranilic Acid Esters (Route 3) is a highly viable alternative, as it efficiently generates the same key 2-amino-3,5-dibromobenzyl alcohol intermediate from a different, potentially more cost-effective starting material.
[11][12]
The synthesis from o-Nitrotoluene (Route 2) is less favorable from an economic standpoint due to a reported low-yield dibromination step late in the sequence, which negatively impacts the overall process efficiency.
[10]
The convergent direct bromination approach (Route 4) is an elegant strategy in principle. [15]However, its practicality is contingent on the commercial availability and cost of the specific un-brominated amine precursor.
For drug development professionals, the choice of synthetic route will be dictated by a multifactorial analysis of raw material costs, process safety, capital expenditure for specialized equipment, throughput, and environmental impact. Currently, syntheses centered around the 2-amino-3,5-dibromobenzaldehyde core, particularly the one-pot reductive amination variant, offer the most balanced and efficient profile for large-scale manufacturing.
Validation of UV-Vis Spectrophotometry for 3,5-Dibromosaligenin Detection: A Comparative Analytical Guide
As a Senior Application Scientist, selecting the right analytical modality for drug development and quality control is a balancing act between sensitivity, throughput, and operational cost. 3,5-dibromosaligenin (3,5-dibr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the right analytical modality for drug development and quality control is a balancing act between sensitivity, throughput, and operational cost. 3,5-dibromosaligenin (3,5-dibromo-2-hydroxybenzyl alcohol) is a heavily halogenated phenolic derivative frequently utilized as a synthetic intermediate and bioactive scaffold. Because of its unique structural properties, accurate quantification is critical.
While advanced chromatographic techniques are often the default in modern laboratories, UV-Vis spectrophotometry remains an indispensable, high-throughput tool for bulk drug assay, dissolution testing, and routine quality control. This guide objectively compares UV-Vis against HPLC-UV and LC-MS/MS for 3,5-dibromosaligenin detection and provides a field-proven, self-validating protocol grounded in the latest ICH Q2(R2) validation guidelines[1].
Analyte Profile & Analytical Rationale
3,5-dibromosaligenin features a phenolic ring substituted with two bromine atoms and a hydroxymethyl group.
The Causality of UV Absorption: The conjugated aromatic system of the phenol ring naturally absorbs UV light. However, the addition of the heavy, electron-rich bromine atoms (auxochromes) induces a significant bathochromic shift (red shift). This pushes the primary absorption maximum (
λmax
) into the 250–310 nm range[2].
Why UV-Vis? Because the compound exhibits a high molar extinction coefficient (
ϵ
) in this specific UV window, UV-Vis spectrophotometry can achieve robust linearity and sensitivity without the overhead of chromatographic separation—provided the sample matrix lacks overlapping chromophores.
Comparative Performance: UV-Vis vs. Alternatives
To objectively position UV-Vis spectrophotometry, we must compare its performance metrics against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison for 3,5-Dibromosaligenin Detection
Analytical Parameter
UV-Vis Spectrophotometry
HPLC-UV
LC-MS/MS
Primary Application
Bulk Assay, Dissolution, Routine QC
Impurity Profiling, Stability Indicating
Pharmacokinetics, Trace Metabolite Analysis
Analysis Time
< 1 minute / sample
5 – 15 minutes / sample
3 – 10 minutes / sample
Sensitivity (LOD)
~0.5 µg/mL
~0.05 µg/mL
< 1 ng/mL
Specificity
Low (Susceptible to matrix interference)
High (Chromatographic resolution)
Ultra-High (Specific
m/z
transitions)
Capital Expenditure
$ (Highly Cost-Effective)
Operational Cost
Very Low (Minimal solvent waste)
Moderate
High (High-purity gases, solvents)
Insight: UV-Vis is the superior choice for high-throughput, low-cost release testing of pure active pharmaceutical ingredients (APIs). However, if the matrix is highly complex (e.g., plasma), the lack of a stationary phase makes UV-Vis inappropriate, necessitating HPLC or LC-MS/MS.
Analytical Decision Logic for 3,5-dibromosaligenin Detection.
ICH Q2(R2) Validation Framework for UV-Vis
The updated ICH Q2(R2) guideline, adopted by regulatory bodies like the FDA, provides a modernized, lifecycle-oriented framework for validating analytical procedures[1][3]. For spectroscopic methods, the guideline emphasizes demonstrating that the procedure is "fit for purpose" across its reportable range[1].
ICH Q2(R2) Validation Workflow for UV-Vis Spectrophotometry.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the experimental design inherently controls for false positives, matrix effects, and instrumental drift.
Step 1: Solvent Selection & Standard Preparation
Procedure: Dissolve 3,5-dibromosaligenin reference standard in a Methanol/Water (50:50, v/v) diluent to create a 1 mg/mL stock solution.
Causality: 3,5-dibromosaligenin possesses hydrophobic bromine atoms but a hydrophilic hydroxyl/hydroxymethyl group. A purely aqueous solvent will fail to dissolve the compound, while a purely non-polar solvent may cause unpredictable solvatochromic shifts. The 50:50 mixture ensures complete thermodynamic solubility and spectral stability.
Self-Validation: Prepare two independent stock solutions and cross-check their absorbance at the target concentration. A variance of < 1.0% validates the accuracy of the weighing and dissolution process.
Step 2: Specificity & Wavelength Selection
Procedure: Scan the diluent blank, a placebo matrix (if applicable), and a 20 µg/mL standard solution from 200 nm to 400 nm. Identify the
λmax
(typically ~288 nm).
Causality: Scanning the full spectrum rather than measuring at a fixed wavelength ensures that the chosen
λmax
is at the peak apex, minimizing photometric error caused by minor wavelength shifts.
Self-Validation: Overlaying the spectra of the blank and the standard ensures that the diluent does not absorb at 288 nm. If the blank reads an absorbance > 0.05 AU, the solvent purity is compromised, automatically halting the validation until resolved.
Step 3: Linearity and Range
Procedure: Prepare six concentration levels (e.g., 5, 10, 20, 40, 60, and 80 µg/mL) from the stock solution. Measure the absorbance at 288 nm in triplicate. Plot Absorbance vs. Concentration.
Causality: ICH Q2(R2) requires the reportable range to be derived from the specification and confirmed by acceptable response, accuracy, and precision[1]. Testing a wide range ensures the Beer-Lambert law (
A=ϵlc
) holds true across all expected sample concentrations.
Self-Validation: Calculate the correlation coefficient (
R2
) and plot the residuals. An
R2≥0.999
combined with a random distribution of residuals validates that the detector is not saturating at high concentrations and that no concentration-dependent aggregation is occurring.
Step 4: Accuracy (Spike Recovery)
Procedure: Spike known amounts of 3,5-dibromosaligenin into a synthetic matrix blank at three levels: 80%, 100%, and 120% of the target analytical concentration (e.g., 20 µg/mL). Analyze in triplicate.
Causality: Accuracy proves that the UV-Vis method measures the true value of the analyte, accounting for any potential signal suppression or enhancement from excipients.
Self-Validation: By subtracting the unspiked matrix absorbance from the spiked sample absorbance, the system isolates the analyte's signal. Recoveries consistently falling between 98.0% and 102.0% validate the absence of matrix interference.
Procedure: For repeatability, analyze six independent preparations of the 100% target concentration (20 µg/mL) on the same day, by the same analyst, on the same instrument. For intermediate precision, repeat on a different day with a different analyst.
Causality: Precision assesses the random error inherent in the manual preparation and instrumental measurement.
Self-Validation: Calculating the Relative Standard Deviation (%RSD). An RSD of
≤2.0%
acts as an internal quality gate, proving that the method is rugged enough for routine deployment regardless of operator micro-variations.
Quantitative Validation Data (Representative)
Below is a summary of expected validation data for 3,5-dibromosaligenin using a modern, double-beam UV-Vis spectrophotometer, demonstrating compliance with ICH Q2(R2) acceptance criteria.
Table 2: Linearity and Sensitivity Data
Parameter
Result
ICH Q2(R2) Acceptance Criteria
Linear Range
5.0 – 80.0 µg/mL
Must cover 80-120% of test conc.
Regression Equation
y=0.0245x+0.0012
N/A
Correlation Coefficient (
R2
)
0.9998
≥0.995
Limit of Detection (LOD)
0.45 µg/mL
Signal-to-Noise
≥3:1
Limit of Quantitation (LOQ)
1.35 µg/mL
Signal-to-Noise
≥10:1
Table 3: Accuracy and Precision Data
Spike Level
Mean Recovery (%)
Repeatability (%RSD, n=6)
Intermediate Precision (%RSD)
80% (16 µg/mL)
99.4%
0.85%
1.12%
100% (20 µg/mL)
100.2%
0.62%
0.95%
120% (24 µg/mL)
99.8%
0.74%
1.05%
Conclusion
For the detection of 3,5-dibromosaligenin, UV-Vis spectrophotometry offers an unparalleled combination of speed, cost-efficiency, and operational simplicity compared to HPLC and LC-MS/MS. By adhering to the ICH Q2(R2) framework and implementing self-validating experimental designs, laboratories can confidently deploy UV-Vis methods for bulk release and dissolution testing, reserving high-cost chromatographic systems for complex matrix analyses.
References
Title: Validation of Analytical Procedures Q2(R2)
Title: Q2(R2)
Title: (PDF) Partition Coefficients in a Liposome/Water System. Methods ...
Comparative Thermal Stability of Dibrominated Benzyl Alcohols: Mechanistic Insights and Analytical Workflows
As drug development and materials science advance, the thermal stability of halogenated intermediates has become a critical parameter for process safety and yield optimization. Dibrominated benzyl alcohols serve a dual p...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science advance, the thermal stability of halogenated intermediates has become a critical parameter for process safety and yield optimization. Dibrominated benzyl alcohols serve a dual purpose in modern chemistry: they are vital synthetic workhorses for active pharmaceutical ingredients (APIs), such as SGLT-2 inhibitors, and act as precursors for advanced brominated flame retardants[1].
However, not all dibrominated isomers are created equal. The positional relationship of the bromine atoms relative to the benzylic hydroxyl group fundamentally alters the molecule's steric strain, electron density, and ultimately, its thermal degradation kinetics. This guide provides a rigorous, data-driven comparison of these isomers, exploring the causality behind their stability profiles and detailing self-validating protocols for thermal analysis.
The thermal stability of a dibrominated benzyl alcohol is governed by two competing mechanisms: the lability of the benzylic C-O bond and the homolytic bond dissociation energy (BDE) of the C-Br bonds.
2,3-Dibromobenzyl Alcohol: The Unstable Natural Product
Isolated from marine algae (Rhodomelaceae), 2,3-dibromobenzyl alcohol is notoriously unstable. The contiguous bromine atoms at the C2 and C3 positions create severe steric repulsion[2]. The bulky bromine at the ortho (C2) position clashes directly with the adjacent benzylic hydroxyl group. This immense steric strain lowers the activation energy required for decomposition, causing the molecule to undergo thermal degradation at temperatures as low as 40 °C, often yielding complex indene derivatives and polymeric residues[2].
2,4-Dibromobenzyl Alcohol: The Synthetic Workhorse
In contrast, 2,4-dibromobenzyl alcohol spaces the halogens apart. The C4 bromine exerts a stabilizing electron-withdrawing inductive effect without introducing steric hindrance. While the C2 bromine still provides some ortho-shielding, the lack of contiguous halogen-halogen repulsion makes this isomer significantly more stable at room temperature. It is a critical intermediate in the synthesis of SGLT-2 inhibitors like Dapagliflozin and Sergliflozin[3]. However, during highly basic or organometallic reactions (e.g., Grignard or lithiation), it must be kept at low temperatures (0 °C to -40 °C) to prevent premature halogen-metal exchange or benzyne formation[3].
3,5-Dibromobenzyl Alcohol: The Thermally Robust Isomer
With both bromine atoms in the meta positions, 3,5-dibromobenzyl alcohol experiences zero ortho-steric hindrance around the benzylic center. The synergistic inductive effects of the two meta-halogens strengthen the C-O bond against heterolytic cleavage, granting this isomer the highest thermal onset temperature among the three.
Thermal Degradation Pathways
The degradation of these compounds is highly dependent on the atmospheric conditions (oxidative vs. inert).
Autoxidation (Low to Moderate Temperatures): In the presence of oxygen and light, the benzylic alcohol is susceptible to oxidation, forming dibromobenzaldehyde and subsequently dibromobenzoic acid[4].
Homolytic Cleavage (High Temperatures): Under inert thermal stress (e.g., during thermogravimetric analysis under nitrogen), the primary event is the homolytic cleavage of the C-Br bond, releasing bromine radicals. This endothermic radical-scavenging mechanism is precisely why highly brominated aromatics are utilized as flame retardants[1].
Fig 1. Competing thermal and oxidative degradation pathways of dibrominated benzyl alcohols.
Quantitative Thermal Profiling
The following table summarizes the comparative thermal data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Note: TGA weight loss for related 2,4-dibromo pharmaceutical intermediates typically shows an ~18.5% mass reduction leading up to 240 °C due to the loss of labile functional groups and initial debromination[5].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, thermal stability must be evaluated using a self-validating system. The protocol below utilizes orthogonal techniques (TGA/DSC for dynamic profiling and HPLC for isothermal kinetic modeling) to eliminate instrumental artifacts.
Protocol A: Dynamic Thermal Profiling (TGA/DSC)
Causality Check: We utilize Alumina (Al₂O₃) pans rather than standard Platinum. Brominated compounds release HBr and bromine radicals at high temperatures, which can alloy with and permanently degrade platinum sensors[1]. Furthermore, a Nitrogen purge is mandatory to isolate pure thermal cleavage from autoxidation[4].
System Suitability: Calibrate the DSC heat flow and temperature using an Indium standard (Melting point: 156.6 °C). Run a blank alumina pan baseline to subtract thermal drift.
Sample Preparation: Accurately weigh 5.0 – 10.0 mg of the dibrominated benzyl alcohol into a pre-tared alumina crucible[1].
Purge: Equilibrate the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run.
Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min. Rationale: 10 °C/min provides the optimal balance between resolving closely spaced endothermic events and minimizing thermal lag.
Data Extraction: Record the extrapolated onset temperature (
) from the TGA weight-loss curve and the melting endotherm from the DSC heat-flow curve[5].
Protocol B: Accelerated Isothermal Aging (HPLC)
Stress Conditions: Store 50 mg aliquots of the solid compound in amber vials (to prevent photolytic degradation) at 40 °C, 60 °C, and 80 °C[4].
Sampling: Pull samples at Day 0, 7, 14, and 28.
Preparation: Dissolve exactly 10.0 mg of the stressed sample in 10 mL of HPLC-grade Acetonitrile.
Analysis: Analyze via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 254 nm). Quantify the appearance of dibromobenzaldehyde and dibromobenzoic acid peaks to calculate the degradation rate constant (
) via the Arrhenius equation.
Fig 2. Self-validating workflow for thermal and kinetic stability profiling.
References
Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology
ACS Chemical Reviews[2]
SGLT-2 inhibitors - New Drug Approvals
New Drug Approvals
Benzyl 2-bromonicotinate: A Technical Guide to Stability and Storage
Benchchem[4]
quantitative analysis of bromide content in 3,5-dibromo-2-hydroxybenzyl alcohol
Quantitative Analysis of Bromide Content in 3,5-Dibromo-2-hydroxybenzyl Alcohol: A Comparative Methodological Guide Introduction For researchers and drug development professionals, verifying the elemental composition of...
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative Analysis of Bromide Content in 3,5-Dibromo-2-hydroxybenzyl Alcohol: A Comparative Methodological Guide
Introduction
For researchers and drug development professionals, verifying the elemental composition of halogenated precursors is a critical quality control step. 3,5-Dibromo-2-hydroxybenzyl alcohol (C₇H₆Br₂O₂) presents a specific analytical challenge: its two bromine atoms are covalently bound to the aromatic ring. Because the bromine is not in a free ionic state, direct aqueous measurement is impossible.
To accurately quantify the bromide content, the organic matrix must first be completely mineralized to liberate the halogens as free bromide ions (Br⁻). This guide objectively compares the industry-standard analytical modalities for this workflow—Ion Chromatography (IC) and Potentiometric Titration—providing field-proven protocols and mechanistic insights to ensure absolute scientific integrity.
Mechanistic Causality: The Mineralization Prerequisite
The foundation of accurate halogen quantification lies in the sample preparation phase. The Schöniger Oxygen Flask Combustion method remains the most reliable technique for mineralizing solid organic compounds[1].
The Causality of the Absorption Solution:
When 3,5-dibromo-2-hydroxybenzyl alcohol is ignited in an oxygen-rich flask, the carbon backbone is oxidized to CO₂ and H₂O, while the covalently bound bromine is released as a heterogeneous gas mixture of hydrogen bromide (HBr), elemental bromine (Br₂), and trace hypobromite (BrO⁻). If this gas mixture is absorbed in pure water, the recovery will be artificially low because Br₂ and BrO⁻ are not detected as Br⁻. To force a complete quantitative conversion, the absorption solution must be alkaline (to trap acidic gases) and contain a reducing agent. We utilize a dilute sodium hydroxide (NaOH) solution spiked with hydrogen peroxide (H₂O₂). The H₂O₂ acts as a self-validating chemical switch, reducing all higher oxidation states of bromine exclusively to the measurable Br⁻ ion[1].
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three primary analytical alternatives for bromide determination post-mineralization.
Analytical Modality
Specificity
Limit of Detection (LOD)
Precision (RSD)
Primary Advantage
Key Limitation
Ion Chromatography (IC)
High (Baseline separation of halides)
~0.1 µg/mL
< 1.0%
Eliminates chloride/iodide interference
Higher instrument maintenance
Potentiometric Titration
Moderate (Susceptible to Cl⁻ interference)
~10 µg/mL
< 1.5%
High throughput, lower cost
Co-titration errors in mixed halides
ICP-MS (Post-Microwave)
Ultra-High (Isotopic resolution)
< 0.01 µg/mL
< 0.5%
Extreme sensitivity for trace analysis
High capital and operational cost
Data synthesized from standard compendial guidelines for halide analysis[2][3].
Visualization: Analytical Workflow
The logical relationship between sample mineralization and downstream quantification is mapped below.
Workflow for the mineralization and quantitative analysis of covalently bound bromide.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, both protocols below are designed as self-validating systems. They mandate the concurrent execution of a procedural blank (to monitor environmental halide contamination) and a spike-recovery sample (to confirm the absence of matrix suppression).
Protocol 1: Schöniger Combustion Coupled with Ion Chromatography (IC)
This is the optimal method if the 3,5-dibromo-2-hydroxybenzyl alcohol batch is suspected to contain chloride-based impurities from upstream synthesis, as IC provides baseline resolution between Cl⁻ and Br⁻[2][3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10–15 mg of 3,5-dibromo-2-hydroxybenzyl alcohol onto an ashless filter paper flag. Fold the paper to encapsulate the sample securely.
Absorption Solution Prep: Add 10 mL of 10 mM NaOH and 3 drops of 30% H₂O₂ (analytical grade) into a 500 mL Schöniger combustion flask.
Combustion: Flush the flask with pure oxygen for 30 seconds. Ignite the filter paper flag and immediately seal the flask. Allow the combustion to proceed until no smoke remains.
Absorption Phase: Vigorously shake the sealed flask for 3 minutes, then let it stand for 30 minutes to ensure complete absorption and reduction of bromine gases into the liquid phase.
Degassing: Boil the absorption solution gently for 5 minutes to decompose excess H₂O₂, which can degrade the IC column resin[1]. Dilute the solution to exactly 50.0 mL with ultrapure water (18.2 MΩ·cm).
Chromatographic Analysis: Inject a 25 µL aliquot into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. Use a standard carbonate/bicarbonate eluent.
System Validation: Run a blank combustion (filter paper only) and a known NaBr standard. Calculate the bromide content by integrating the Br⁻ peak area against a 5-point calibration curve.
For high-throughput environments where the sample is known to be free of other halogens, potentiometric titration offers a rapid and highly accurate alternative[4].
Step-by-Step Methodology:
Sample Preparation & Combustion: Weigh ~30 mg of the sample and perform the Schöniger combustion using the exact same absorption solution (NaOH + H₂O₂) described in Protocol 1.
Transfer and Acidification: Quantitatively transfer the absorption solution to a titration beaker. Add 2 mL of concentrated Nitric Acid (HNO₃). Causality: Acidification is critical to neutralize the NaOH and eliminate carbonate ions, which would otherwise precipitate with silver and cause a false-positive overestimation of bromide.
Electrode Setup: Submerge a Silver/Silver Chloride (Ag/AgCl) reference electrode and a silver ring indicator electrode into the solution.
Titration: Titrate the solution dynamically with standardized 0.01 N Silver Nitrate (AgNO₃) using an automated titrator. The titrator will plot the first derivative of the potential (mV) against the titrant volume to precisely identify the equivalence point.
System Validation: Standardize the AgNO₃ titrant daily against a primary standard of dried Sodium Chloride (NaCl) or Sodium Bromide (NaBr). Perform a blank titration to subtract any background titrant consumption.
Conclusion
While potentiometric titration provides a robust, cost-effective solution for pure batches of 3,5-dibromo-2-hydroxybenzyl alcohol, Ion Chromatography (IC) remains the superior choice for comprehensive quality control. The ability of IC to separate bromide from potentially interfering chloride or sulfate ions ensures that the quantitative data reflects the true substitution degree of the aromatic ring, safeguarding the integrity of downstream drug development processes.
References
Simultaneous microdetermination of chlorine, bromine and phosphorus in organic compounds by ion chromatography. ResearchGate. 1[1]
Ion Chromatography | Materials Characterization | Handbooks. ASM Digital Library. 2[2]
Analyzing Halides by Ion Chromatography. Thermo Fisher Scientific. 3[3]
reference standards for 2,4-dibromo-6-(hydroxymethyl)phenol analysis
As a Senior Application Scientist, selecting the correct reference standard and analytical methodology for 2,4-dibromo-6-(hydroxymethyl)phenol (CAS: 2183-54-2) requires a deep understanding of its chemical behavior and i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct reference standard and analytical methodology for 2,4-dibromo-6-(hydroxymethyl)phenol (CAS: 2183-54-2) requires a deep understanding of its chemical behavior and its dual role in industry. Also widely recognized by its synonym 3,5-dibromo-2-hydroxybenzyl alcohol [1], this compound serves as both a critical synthetic intermediate in pharmaceutical manufacturing and a degradation marker in environmental monitoring.
This guide provides an objective comparison of available reference standards, elucidates the mechanistic causality behind analytical workflows, and delivers self-validating experimental protocols for its quantification.
Chemical Profile & Mechanistic Significance
To design a robust analytical method, we must first understand the analyte's physicochemical properties. 2,4-dibromo-6-(hydroxymethyl)phenol has a molecular weight of 281.93 g/mol and a predicted logP of ~2.4[1][2]. The presence of the phenolic hydroxyl group yields a weakly acidic pKa of approximately 7.83[2].
This specific structural arrangement dictates its behavior in two primary pathways:
Pharmaceutical Synthesis: It is a direct precursor in the amination reactions used to synthesize benzylamine-derivative mucolytics (e.g., bromhexine and ambroxol analogs)[3]. Consequently, it is a highly monitored process impurity.
Environmental Degradation: It acts as a degradation product of brominated phenolic resins used as flame retardants[4].
Synthesis and degradation pathways of 2,4-dibromo-6-(hydroxymethyl)phenol.
Comparative Analysis of Reference Standards
The selection of a reference standard dictates the quantitative integrity of your assay. Using an inappropriate grade can lead to out-of-specification (OOS) investigations or regulatory rejection. Below is an objective comparison of the primary tiers of reference standards available for this compound.
Early-stage R&D, synthetic pathway exploration, and spiking experiments.
High (Highly economical for large-volume prep).
Scientist's Insight: For pharmaceutical impurity profiling, I strongly recommend establishing traceability by bridging a secondary working standard (e.g., from Amerigo Scientific or BLD Pharm) against a primary CRM (TraceCERT®) to balance daily operational costs with regulatory compliance.
Analytical Methodologies & Protocols
Because 2,4-dibromo-6-(hydroxymethyl)phenol is analyzed in vastly different matrices (active pharmaceutical ingredients vs. environmental soil/water), the analytical approach must be tailored.
Sample preparation and analytical workflow for dual-matrix profiling.
Causality: The compound's pKa of 7.83[2] means it readily deprotonates. Using Electrospray Ionization in negative mode (ESI-) yields a highly stable
[M−H]−
ion. We utilize a sub-2-micron C18 column to ensure sharp peak shapes and resolve the analyte from closely eluting des-bromo impurities.
Step-by-Step Method:
Standard Preparation: Dissolve the CRM in LC-MS grade methanol to create a 1.0 mg/mL stock. Dilute with Mobile Phase A to a working range of 1–100 ng/mL.
Chromatographic Conditions:
Column: C18 (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% Formic Acid (suppresses ionization in the column to maintain neutral state for retention).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
Precursor Ion: m/z 279 (due to
79Br
isotopes).
Product Ions: m/z 199 (loss of HBr) and m/z 79 (Bromide ion).
Self-Validating System Suitability (SST): The run is only considered valid if the isotopic cluster of the precursor ion (m/z 279, 281, 283) matches the theoretical 1:2:1 ratio characteristic of a dibrominated species. This mathematically proves the absence of isobaric background interference.
Causality: The free phenolic and hydroxymethyl groups cause severe thermal degradation and peak tailing in gas chromatography. Derivatization via silylation converts these active hydrogens into trimethylsilyl (TMS) ethers, drastically increasing volatility and thermal stability.
Step-by-Step Method:
Extraction: Extract 5g of environmental sample with 10 mL of Ethyl Acetate (logP ~2.4 ensures excellent partitioning into the organic layer)[1].
Derivatization: Evaporate 1 mL of the extract to dryness under gentle nitrogen. Add 100 µL of BSTFA containing 1% TMCS and 100 µL of pyridine. Incubate at 70°C for 30 minutes.
GC Conditions:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the di-TMS derivative (m/z 426).
Experimental Validation Data
The following table summarizes the experimental performance of the UHPLC-MS/MS method when utilizing a certified reference standard versus a lower-tier building block chemical without proper purity correction.
Parameter
TraceCERT® CRM (Purity >99.5%)
Fine Chemical Grade (Uncorrected, ~95%)
Regulatory Implication
Linearity (
R2
)
0.9998 (1 - 100 ng/mL)
0.9875 (1 - 100 ng/mL)
Poor linearity with low-grade standards fails ICH Q2(R1) validation guidelines.
LOD / LOQ
0.2 ng/mL / 0.6 ng/mL
0.8 ng/mL / 2.5 ng/mL
Matrix suppression from standard impurities elevates the noise floor.
Recovery (Spiked API)
98.5% ± 1.2%
104.3% ± 4.5%
High variance in the uncorrected standard leads to overestimation of impurity levels.
Isotopic Ratio Match
99.8% match to theoretical
92.4% match to theoretical
Co-eluting des-bromo impurities in the fine chemical skew the mass spectrum.
References
PubChem , "2,4-Dibromo-6-(hydroxymethyl)phenol | C7H6Br2O2 | CID 637558", National Center for Biotechnology Information. Available at:[Link]
ChemBK , "2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL - Introduction", ChemBK Chemical Database. Available at:[Link]
Amerigo Scientific , "3,5-Dibromo-2-hydroxybenzyl alcohol", Fine Chemicals Catalog. Available at:[Link]
Google Patents, "CA1092113A - Benzylamines", Patent Database.
As a Senior Application Scientist, I recognize that handling halogenated phenolic compounds requires moving beyond basic compliance. For researchers and drug development professionals utilizing 2,4-Dibromo-6-(hydroxymeth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling halogenated phenolic compounds requires moving beyond basic compliance. For researchers and drug development professionals utilizing 2,4-Dibromo-6-(hydroxymethyl)phenol (CAS: 2183-54-2) as a synthetic building block, proper disposal is a critical chemical necessity.
Due to the presence of both bromine substituents and a phenolic hydroxyl group, this compound is highly toxic to aquatic environments and poses severe risks of generating ultra-toxic byproducts if mishandled. This guide provides the definitive, self-validating operational protocol for its safe disposal.
Chemical Profile & Quantitative Waste Parameters
Before executing any disposal protocol, it is imperative to understand the physicochemical boundaries of the material. The following table summarizes the key quantitative data and management parameters for 2,4-Dibromo-6-(hydroxymethyl)phenol to ensure logistical safety.
Parameter
Specification / Limit
Mechanistic Rationale
CAS Number
2183-54-2
Unique identifier required for institutional EHS and EPA RCRA tracking.
Molecular Weight
281.93 g/mol
Essential for calculating stoichiometric waste generation in scale-up reactions.
Waste Classification
Halogenated Organic Waste
Contains covalent C-Br bonds; strictly regulated under environmental laws.
Liquid Waste Fill Limit
Maximum 75% of container capacity
Prevents hydrostatic pressure build-up and rupture from solvent vapor expansion.
Incineration Temperature
> 1000 °C (Regulated Facility)
Required to fully cleave C-Br bonds and prevent dioxin/furan formation.
Spill Absorbent Ratio
1:3 (Chemical to Absorbent)
Ensures complete physical binding of the phenolic compound prior to sweeping.
The Causality of Segregation: Why "Halogenated Waste"?
A common operational failure in the laboratory is the accidental mixing of brominated compounds with standard non-halogenated organic waste. Do not just separate this waste because a safety sheet dictates it; separate it because of the underlying thermal chemistry.
When brominated phenols are subjected to standard, low-temperature incineration (typical of general organic waste disposal), they act as direct precursors to polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) ([1]). These thermal degradation byproducts exhibit toxicities parallel to, or exceeding, their notorious chlorinated dioxin counterparts.
Strict segregation into a designated "Halogenated Organic Waste" stream ensures the material is routed to specialized, high-temperature hazardous waste incinerators. These facilities operate at extreme temperatures (>1000 °C) and are equipped with alkaline flue-gas scrubbers specifically designed to capture hydrobromic acid (HBr) gas, ensuring complete molecular destruction without dioxin formation ([2]).
Step-by-Step Disposal Workflows
To maintain a self-validating safety system, every action taken during disposal must isolate the hazard and verify containment. Follow these specific methodologies based on the waste matrix.
Applies to: Unreacted solid powder, contaminated weigh boats, spatulas, and nitrile gloves.
Source Isolation: Place all solid waste directly into a chemically compatible, puncture-resistant container (e.g., wide-mouth HDPE jar) located inside the fume hood.
Immediate Labeling: Affix a hazardous waste tag immediately upon the first addition. Explicitly write: "Halogenated Organic Waste: Contains 2,4-Dibromo-6-(hydroxymethyl)phenol (Brominated Phenol)."
Storage: Seal the container with a tightly fitting lid and store it in a ventilated, designated hazardous waste cabinet. Keep strictly away from strong oxidizers and bases.
Applies to: 2,4-Dibromo-6-(hydroxymethyl)phenol dissolved in solvents like dichloromethane (DCM), methanol, or ethyl acetate.
Segregation: Pour the liquid waste into a dedicated "Halogenated Solvent Waste" carboy. Ensure the carboy is made of PTFE-lined glass or heavy-duty HDPE, as standard plastics may degrade over time when exposed to halogenated solvents.
Headspace Management: Monitor the liquid level rigorously. Never fill the carboy beyond 75% capacity. This void space is a critical buffer against vapor expansion caused by ambient laboratory temperature fluctuations.
Venting: Ensure the container utilizes a pressure-relieving vented cap during active accumulation to prevent pressure-induced rupture.
Protocol C: Emergency Spill Response
Applies to: Accidental benchtop or floor spills of the pure solid or concentrated solutions.
Containment:Never use water to wash the spill down the drain. Water will spread the environmentally toxic phenol and contaminate the municipal wastewater system ([3]).
Absorption: Cover the spill entirely with an inert, liquid-binding material such as diatomaceous earth, vermiculite, or a universal chemical binder (maintain a 1:3 chemical-to-absorbent ratio).
Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-spilled flammable solvents. Deposit the powder into the solid halogenated waste container.
Decontamination: Wipe the affected surface with a minimal amount of isopropanol to dissolve residual phenolic traces. Dispose of the contaminated wipes in the solid halogenated waste bin ([4]).
Waste Management Logical Workflow
The following diagram illustrates the decision-making process for routing 2,4-Dibromo-6-(hydroxymethyl)phenol waste to ensure regulatory compliance and environmental safety.
Logical workflow for the segregation and disposal of 2,4-Dibromo-6-(hydroxymethyl)phenol waste.
References
Wang, L.-C., & Chang-Chien, G.-P. (2007). Characterizing the Emissions of Polybrominated Dibenzo-p-dioxins and Dibenzofurans from Municipal and Industrial Waste Incinerators. Environmental Science & Technology. Available at:[Link]
Nipissing University. Hazardous Materials Disposal Guide. Available at:[Link]
ScienceReady. Safe Handling & Disposal of Organic Substances. Available at:[Link]